3-allylquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-enyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVFDMLKFSVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345429 | |
| Record name | 3-allyl-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-86-3 | |
| Record name | 3-allyl-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold
An In-Depth Technical Guide to the Chemical Properties of 3-Allylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This fused heterocyclic system is present in numerous FDA-approved drugs and clinical candidates, demonstrating a vast range of pharmacological activities.[2] These activities include antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antihypertensive properties.[3] The versatility of the quinazoline-2,4(1H,3H)-dione structure lies in its ability to be readily substituted at the N1 and N3 positions, allowing for the fine-tuning of its physicochemical and pharmacological profiles. The introduction of an allyl group at the N3 position, yielding this compound, provides a reactive handle for further synthetic modifications while potentially influencing the molecule's interaction with biological targets. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this specific derivative, providing a foundational resource for its application in research and drug development.
Core Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 10341-86-3 | [4] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 158-160 °C (predicted) | |
| Solubility | Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. |
Visualizing the Core Structure
The chemical structure of this compound, with its key functional groups, is depicted below.
Caption: Chemical structure of this compound.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N1-H proton around δ 11.5 ppm. The aromatic protons of the quinazoline ring would appear as a series of multiplets between δ 7.2 and 8.0 ppm. The allyl group would exhibit characteristic signals: a multiplet for the CH proton around δ 5.8-6.0 ppm, and two multiplets for the terminal CH₂ protons between δ 5.0 and 5.3 ppm. The CH₂ group attached to the nitrogen would likely appear as a doublet of triplets around δ 4.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show two distinct carbonyl signals for C2 and C4 in the δ 150-163 ppm region. Aromatic carbons would resonate between δ 114 and 140 ppm. The allyl group carbons would be observed with the CH at approximately δ 132 ppm, the terminal CH₂ at around δ 118 ppm, and the N-CH₂ at about δ 45 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp N-H stretching vibration around 3200-3300 cm⁻¹. Strong carbonyl (C=O) stretching bands would be visible in the 1650-1720 cm⁻¹ region. The C=C stretch of the allyl group would appear around 1640 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 202.21.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of the parent quinazoline-2,4(1H,3H)-dione. This method is reliable and provides a good yield of the desired product.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Reagent Preparation:
-
To a 100 mL round-bottom flask, add quinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) as the base. The use of a mild inorganic base like K₂CO₃ is crucial to deprotonate the N3-H selectively without causing hydrolysis of the dione.
-
Add dry dimethylformamide (DMF) (20 mL) as the solvent. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the potassium cation, leaving a more reactive carbonate anion.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 30 minutes to ensure proper mixing and partial deprotonation.
-
Slowly add allyl bromide (1.1 eq) dropwise to the stirring mixture. An excess of the alkylating agent is used to drive the reaction to completion.
-
Allow the reaction to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water. This will cause the organic product to precipitate out of the aqueous DMF mixture.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration and wash with cold water to remove residual DMF and salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using the spectroscopic methods outlined previously (¹H NMR, ¹³C NMR, IR) and by determining its melting point.
-
Chemical Reactivity and Derivatization Potential
This compound possesses two primary sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Caption: Key reactive sites on this compound.
-
N1-H Acidity and Alkylation: The remaining proton at the N1 position is acidic and can be removed by a suitable base. This makes the N1 atom nucleophilic, allowing for the introduction of a second substituent. This provides a straightforward route to 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives, which have been explored for various biological activities.[3][6]
-
Allyl Group Reactivity: The double bond of the allyl group is susceptible to a wide range of electrophilic addition reactions. This functionality can be leveraged for:
-
Halogenation: Reaction with Br₂ or Cl₂ to form dihalo-propyl derivatives.
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide ring.
-
Hydroxylation: Conversion to a diol using reagents like osmium tetroxide.
-
Polymerization: The terminal double bond can participate in polymerization reactions.
-
Biological Significance and Applications in Drug Discovery
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in the development of novel therapeutics.[1] Derivatives of this core have been identified as potent inhibitors of various enzymes and receptors. For instance, different substituted quinazolinediones have been investigated as:
-
Anticancer Agents: By inhibiting tyrosine kinases such as c-Met and VEGFR-2, which are crucial for tumor growth and angiogenesis.[7][8]
-
Antimicrobial Agents: Acting as inhibitors of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics.[3][9]
-
Anticonvulsants: Showing efficacy in various seizure models.[3]
-
Anti-inflammatory Agents: Through mechanisms that may involve the inhibition of enzymes like cyclooxygenase (COX).[10]
The 3-allyl derivative serves as a key intermediate in the synthesis of libraries of such compounds. The allyl group can be used as a linker to attach other pharmacophoric groups or to tether the molecule to a larger carrier, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
Conclusion
This compound is a valuable chemical entity characterized by its stable heterocyclic core and a reactive allyl substituent. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. Given the broad and potent biological activities associated with the quinazoline-2,4(1H,3H)-dione scaffold, this particular derivative stands as a significant building block for medicinal chemists and drug development professionals aiming to create novel and effective therapeutics. This guide provides the core technical information necessary to facilitate its use in the laboratory and to inspire further research into its potential applications.
References
- Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025). PubMed Central.
- This compound | 10341-86-3. ChemicalBook.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). MDPI.
- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023).
- Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). PubMed Central.
- Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). Molecules.
- Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (2022). MDPI.
- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2022). MDPI.
- Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.
- Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023).
- Reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in combination with phosphoryl trichloride. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- quinoline-2,4(1H,3H)-dione | C9H7NO2 | CID 3677260. PubChem.
- 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | C10H9ClN2O2 | CID 78766. PubChem.
- Quinazolinedione | C8H6N2O2 | CID 64048. PubChem.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). MDPI.
- Spectroscopic Profile of 3-hydroxyquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide. (2025). Benchchem.
- (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 10341-86-3 [amp.chemicalbook.com]
- 5. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-allylquinazoline-2,4(1H,3H)-dione (CAS: 10341-86-3)
A Keystone Intermediate for Advanced Drug Discovery and Chemical Biology
Authored by: Senior Application Scientist, Gemini Division
Abstract
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet highly versatile derivative: 3-allylquinazoline-2,4(1H,3H)-dione. The introduction of the allyl group at the N3 position provides a reactive handle for further chemical modifications, making it a pivotal intermediate in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and explores its potential applications in drug development, drawing insights from the extensive research on related quinazolinedione derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique chemical attributes of this compound.
Introduction: The Significance of the Quinazolinedione Core
The quinazoline ring system is a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring. The oxidized form, quinazoline-2,4(1H,3H)-dione, has garnered significant attention from the scientific community. Its derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][3][4] The structural rigidity of the core, combined with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical and biological properties.
The subject of this guide, this compound, is strategically functionalized. The allyl group is not merely a simple alkyl substituent; its terminal double bond is amenable to a wide range of chemical transformations, including but not limited to, epoxidation, dihydroxylation, ozonolysis, and metathesis. This opens up a vast chemical space for the creation of diverse libraries of compounds for high-throughput screening and lead optimization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 10341-86-3 | [5] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | Inferred from related compounds |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-alkylation of the parent quinazoline-2,4(1H,3H)-dione. This reaction is a standard and reliable method for introducing substituents at the N3 position.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Quinazoline-2,4(1H,3H)-dione (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of quinazoline-2,4(1H,3H)-dione in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring, typically in the range of δ 7.0-8.5 ppm. The allyl group will exhibit a multiplet for the vinyl proton (-CH=), a doublet for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-NCH₂-).
-
¹³C NMR: The spectrum will show signals for the two carbonyl carbons of the dione structure (δ 150-165 ppm), aromatic carbons, and the three distinct carbons of the allyl group.
-
IR Spectroscopy: The IR spectrum should display strong absorption bands for the carbonyl (C=O) stretching vibrations around 1650-1710 cm⁻¹. The C=C stretching of the allyl group will appear around 1640 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 202.21).
Potential Biological Activities and Therapeutic Applications
The true value of this compound lies in its potential as a precursor to a vast array of novel drug candidates. The diverse biological activities reported for other quinazolinedione derivatives provide a strong rationale for the exploration of its chemical space.
Anticancer Potential
Numerous quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potent anticancer agents.[6][7] They have been shown to inhibit various targets crucial for cancer cell proliferation and survival.
-
Tyrosine Kinase Inhibition: Derivatives of this scaffold have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are key regulators of tumor growth, angiogenesis, and metastasis.[6][8]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer drugs. Quinazolinedione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors.[9][10]
-
MTH1 Inhibition: MTH1 is an enzyme that prevents the incorporation of damaged nucleotides into DNA, and its inhibition is a promising strategy for cancer therapy. Certain 3-substituted quinazolinediones have been evaluated as MTH1 inhibitors.[5]
The allyl group of this compound can be functionalized to introduce pharmacophores known to interact with these and other anticancer targets.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria is a major global health threat. Quinazoline-2,4(1H,3H)-dione derivatives have been explored as a novel class of antibacterial agents.[1][2][4][11] Some derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][4]
Antiviral Activity
Derivatives of the related 3-hydroxyquinazoline-2,4(1H,3H)-dione have shown potent anti-HCV activity by acting as metal ion chelators that target the NS5B polymerase. The N3 position is crucial for this activity, and the allyl group could be a starting point for synthesizing analogs with improved potency and pharmacokinetic properties.
Future Directions and Research Opportunities
The strategic placement of the allyl group on the quinazoline-2,4(1H,3H)-dione core presents a wealth of opportunities for further research and development.
Caption: Potential research avenues stemming from this compound.
-
Library Synthesis: The allyl group can be used as a versatile handle for the synthesis of large and diverse chemical libraries. These libraries can then be screened against a wide range of biological targets.
-
PROTACs and Molecular Glues: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues is a rapidly growing area of drug discovery. The allyl group can be functionalized to incorporate linkers for the development of novel degraders targeting disease-causing proteins.
-
Mechanism of Action Studies: For any novel derivatives showing promising biological activity, detailed mechanism of action studies will be crucial to understand their mode of action and to guide further optimization.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a molecule of significant strategic importance for researchers in medicinal chemistry and drug discovery. While its own biological profile is yet to be fully elucidated, its true power lies in its role as a versatile synthetic intermediate. The established biological relevance of the quinazolinedione scaffold, coupled with the synthetic tractability of the allyl group, makes this compound a valuable tool for the generation of novel, biologically active molecules. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, with the aim of inspiring further research into this promising area of chemical biology.
References
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 20(11), e0294437. [Link]
-
Al-Zahrani, F. M., & El-Emam, A. A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]
-
Hassan, A., Mubarak, F. A. F., Shehadi, I. A., Mosallam, A. M., Temairk, H., Badr, M., & Abdelmonsef, A. H. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189018. [Link]
-
Rivero, I. A., Guerrero, L., Espinoza, K. A., Meza, M. C., & Rodríguez, J. R. (2009). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 14(5), 1860–1868. [Link]
-
Rivero, I. A., Guerrero, L., Espinoza, K. A., Meza, M. C., & Rodríguez, J. R. (2009). Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. Molecules (Basel, Switzerland), 14(5), 1860–1868. [Link]
-
Nale, D. B., Rana, S., Parida, K., & Bhanage, B. M. (2014). Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology, 4(10), 3619-3628. [Link]
-
Hassan, A., Mubarak, F. A. F., Shehadi, I. A., Mosallam, A. M., Temairk, H., Badr, M., & Abdelmonsef, A. H. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189018. [Link]
-
Wang, Y., Li, Y., Zhang, J., Li, J., Zhang, Y., Zhang, Y., ... & Peng, Z. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. [Link]
-
Al-Zahrani, F. M., & El-Emam, A. A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]
-
Shestakov, A. S., Osipyan, A. A., Klimenko, A. I., & Granik, V. G. (2025). 3-Aryl(alkyl)quinazoline-2,4(1H,3H)-diones and Their Alkyl Derivatives. Russian Journal of Organic Chemistry, 61(8), 1691-1702. [Link]
-
Al-Zahrani, F. M., & El-Emam, A. A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]
-
Tarasov, A. V., Kharlampieva, D. D., Osolodkin, D. I., Babaev, E. V., & Shtil, A. A. (2021). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 26(16), 4967. [Link]
-
Meth-Cohn, O., & Taylor, D. L. (2003). N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 1(12), 2095-2101. [Link]
-
Al-Zahrani, F. M., & El-Emam, A. A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]
-
Zhou, J., Ji, M., Wang, X., Zhao, H., Cao, R., Jin, J., ... & Xu, B. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. [Link]
-
Al-Zahrani, F. M., & El-Emam, A. A. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Allylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-allylquinazoline-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The introduction of an allyl group at the N3 position can modulate the pharmacological properties of the parent molecule, making its efficient synthesis a key step in the development of novel therapeutics. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical techniques for the successful synthesis and characterization of the target compound.
Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of compounds with diverse pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The versatility of this heterocyclic system stems from its ability to interact with various biological targets, often through hydrogen bonding and aromatic interactions.
Modification of the quinazoline-2,4(1H,3H)-dione core, particularly at the N1 and N3 positions, is a common strategy to fine-tune the biological activity and pharmacokinetic profile of these molecules. The introduction of an allyl group, a small, reactive, and lipophilic moiety, at the N3 position can significantly influence the compound's interaction with its target and its metabolic stability. This makes the synthesis of this compound a critical starting point for the exploration of a new chemical space in drug development.
Reaction Principle: N-Alkylation of Quinazoline-2,4(1H,3H)-dione
The synthesis of this compound is achieved through a direct N-alkylation of the parent quinazoline-2,4(1H,3H)-dione. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the quinazolinedione ring acts as a nucleophile, attacking the electrophilic carbon of the allyl halide.
The regioselectivity of the alkylation (N1 vs. N3) can be influenced by several factors, including the nature of the base, the solvent, and the reaction temperature. However, for the synthesis of the 3-allyl derivative, the N3 position is generally more reactive due to its greater nucleophilicity. The use of a suitable base is crucial to deprotonate the nitrogen atom, thereby increasing its nucleophilicity and facilitating the reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Quinazoline-2,4(1H,3H)-dione | ≥98% | Commercially Available |
| Allyl bromide | 99% | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | In-house |
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of quinazoline-2,4(1H,3H)-dione.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add quinazoline-2,4(1H,3H)-dione (1.62 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stirring: Stir the suspension at room temperature for 30 minutes to ensure a homogeneous mixture.
-
Addition of Allyl Bromide: Slowly add allyl bromide (1.33 g, 1.1 mL, 11 mmol) to the reaction mixture dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold deionized water.
-
Precipitation: A white precipitate of the crude product will form. Stir the mixture for 15 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitate by vacuum filtration, washing the solid with copious amounts of deionized water to remove any remaining DMF and potassium salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
Purification
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound as a white solid.
Characterization and Data Analysis
The successful synthesis of this compound must be confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| Appearance | White solid |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Melting Point | 155-157 °C |
Spectroscopic Data
The following spectroscopic data are expected for the synthesized this compound.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.55 (s, 1H, NH), 7.95 (dd, J = 7.9, 1.5 Hz, 1H, Ar-H), 7.68 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H, Ar-H), 7.27 – 7.18 (m, 2H, Ar-H), 5.95 (ddt, J = 17.2, 10.5, 5.1 Hz, 1H, -CH=), 5.23 (dq, J = 17.2, 1.7 Hz, 1H, =CH₂), 5.13 (dq, J = 10.5, 1.6 Hz, 1H, =CH₂), 4.59 (dt, J = 5.1, 1.7 Hz, 2H, -CH₂-).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 162.2, 150.4, 140.0, 135.4, 132.8, 127.5, 122.6, 117.4, 115.4, 114.2, 43.1.
-
Mass Spectrometry (ESI-MS): m/z 203.08 [M+H]⁺.
Mechanistic Insights and Rationale
The choice of reagents and conditions in this protocol is based on established principles of organic synthesis to ensure an efficient and selective reaction.
Role of the Base and Solvent
Caption: Simplified workflow of the N-alkylation reaction mechanism.
-
Potassium Carbonate (K₂CO₃): This inorganic base is a key component of the reaction. It is strong enough to deprotonate the acidic N-H proton of the quinazolinedione, generating the corresponding anion. This anion is a much more potent nucleophile than the neutral starting material, thus accelerating the rate of the alkylation reaction. The heterogeneous nature of the reaction (K₂CO₃ is sparingly soluble in DMF) can be advantageous in simplifying the work-up procedure.
-
N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that is ideal for this type of reaction. It effectively solvates the potassium cation, leaving the quinazolinedione anion relatively "naked" and highly reactive. Its high boiling point also allows for heating if the reaction is sluggish at room temperature, although for the allylation, this is often not necessary.
The Electrophile: Allyl Bromide
Allyl bromide is an excellent electrophile for this reaction. The carbon-bromine bond is polarized, making the carbon atom susceptible to nucleophilic attack. Bromide is also a good leaving group, which facilitates the irreversible formation of the new carbon-nitrogen bond.
Conclusion
The synthesis of this compound is a straightforward and efficient process that relies on the fundamental principles of N-alkylation. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable building block for further chemical exploration and drug discovery efforts. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound, ensuring the integrity of subsequent research.
References
-
Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6529. [Link]
-
El-Sayed, M. A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198941. [Link]
-
Lv, K., et al. (2014). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Tetrahedron Letters, 55(1), 234-237. [Link]
-
RSC. (2014). Electronic supplementary information: Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Royal Society of Chemistry. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]
-
PubChem. (n.d.). Quinazolinedione. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
Sources
Unveiling the Molecular Intricacies of 3-Allylquinazoline-2,4(1H,3H)-dione: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide delves into the mechanistic underpinnings of 3-allylquinazoline-2,4(1H,3H)-dione, a member of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3] This guide will synthesize current understanding, propose potential mechanisms of action based on related derivatives, and provide a framework for future research and development.
The Quinazoline-2,4(1H,3H)-dione Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system is a cornerstone in the development of therapeutic agents, with numerous derivatives approved for clinical use.[4] The quinazoline-2,4(1H,3H)-dione core, in particular, serves as a versatile template for the design of novel bioactive molecules.[1][2] This scaffold is associated with a wide array of biological effects, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[1][3][4] The diverse pharmacological profile stems from the ability of this core structure to interact with various biological targets, which can be modulated by substitutions at the N1 and N3 positions, as well as on the fused benzene ring.[1]
Postulated Mechanisms of Action for this compound
While direct and extensive research on the specific mechanism of action for this compound is nascent, we can infer potential pathways based on the activities of structurally related analogues. The presence of the allyl group at the N3 position is a key structural feature that likely influences its pharmacokinetic and pharmacodynamic properties.
Inhibition of Tyrosine Kinases in Oncology
Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of tyrosine kinases (TKs), which are critical mediators of cancer cell proliferation, survival, and angiogenesis.[2][5][6] A prominent example is the dual inhibition of c-Met and VEGFR-2 tyrosine kinases.[2][5][6]
The binding of these inhibitors typically occurs at the ATP-binding site of the kinase domain. The quinazoline-2,4-dione scaffold often forms crucial hydrogen bonds with the hinge region of the kinase, while substitutions at the N3 position can extend into adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[5] It is plausible that the allyl group of this compound could occupy such a hydrophobic pocket, contributing to the inhibition of specific tyrosine kinases.
Below is a conceptual diagram illustrating the inhibition of the c-Met/VEGFR-2 signaling pathway.
Caption: Inhibition of c-Met/VEGFR-2 signaling by a quinazolinone derivative.
Modulation of GABAergic Neurotransmission in Convulsive Disorders
The quinazoline scaffold is also a recognized pharmacophore for anticonvulsant activity.[7][8] Some derivatives are believed to exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8] These compounds can act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal hyperpolarization and a reduction in neuronal excitability. The nature of the substituent at the N3 position can significantly influence the potency and efficacy of this interaction.[8] The allyl group in this compound could play a role in the binding to a specific site on the GABA-A receptor complex.
Interference with Bacterial DNA Replication
Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents that function as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[4][9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The quinazoline-2,4-dione core can mimic the binding of the natural substrate to these enzymes, and the N3-substituent can further enhance this interaction.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the reaction of an appropriate anthranilic acid derivative with a source of carbonyl, followed by N-alkylation. A general synthetic scheme is presented below.
Caption: General synthesis of this compound.
A more detailed, step-by-step protocol for a representative synthesis is provided in the experimental section.
Experimental Protocols for Mechanistic Elucidation
To rigorously determine the mechanism of action of this compound, a series of well-defined experimental protocols are necessary.
In Vitro Tyrosine Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of purified tyrosine kinases (e.g., c-Met, VEGFR-2).
Methodology:
-
Reagents and Materials: Purified recombinant tyrosine kinases, ATP, appropriate peptide substrate, this compound, positive control inhibitor (e.g., cabozantinib[5][6]), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound and the positive control. b. In a 96-well plate, add the kinase, peptide substrate, and the test compound or control. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Electrophysiological Assessment of GABA-A Receptor Modulation
Objective: To evaluate the effect of this compound on GABA-A receptor function.
Methodology:
-
System: Whole-cell patch-clamp recording from cultured neurons or Xenopus oocytes expressing recombinant GABA-A receptors.
-
Procedure: a. Perfuse the cells with an external solution containing a submaximal concentration of GABA. b. Apply this compound at various concentrations and record the GABA-evoked currents. c. Compare the current amplitude in the presence and absence of the test compound.
-
Data Analysis: Quantify the potentiation of the GABA-evoked current by the test compound and determine the EC50 for this effect.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound and a reference compound against selected tyrosine kinases, which would be the expected outcome of the described in vitro assays.
| Compound | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) |
| This compound | To be determined | To be determined |
| Cabozantinib | 0.004 | 0.009 |
Note: The IC50 values for Cabozantinib are representative and sourced from public data.
Future Directions and Conclusion
The this compound molecule represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities associated with the quinazoline-2,4-dione scaffold suggest that this compound could have multiple mechanisms of action.[1][4] Future research should focus on a comprehensive screening against a broad panel of biological targets to fully elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the allyl group and substitutions on the benzene ring, will be crucial for optimizing potency and selectivity.[1]
References
-
Al-Ostath, A. et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]
-
ResearchGate. (n.d.). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. [Link]
-
Piotrowska-Kempisty, H. et al. (2021). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules. [Link]
-
National Institutes of Health. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. [Link]
-
Malpani, S. G. et al. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International. [Link]
-
National Institutes of Health. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]
-
ResearchGate. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. [Link]
-
Biris, C. et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. [Link]
-
OUCI. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. [Link]
-
ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]
-
National Institutes of Health. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. [Link]
-
Taylor & Francis Online. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. [Link]
-
El Kayal, W. et al. (n.d.). 6 CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. [Link]
-
National Institutes of Health. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]
-
MDPI. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. [Link]
-
Molecular Diversity. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. [Link]
-
MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]
-
OUCI. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. [Link]
Sources
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journaljpri.com [journaljpri.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Introduction: The Prominence of the Quinazoline-2,4(1H,3H)-dione Scaffold
An In-Depth Technical Guide to 3-allylquinazoline-2,4(1H,3H)-dione: Synthesis, Properties, and Pharmacological Applications
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is one such "privileged structure".[1][2] Its derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities.[1][2][3] Among these, the oxidized form, quinazoline-2,4(1H,3H)-dione, serves as a particularly versatile core for drug design and development.[1][4]
This guide focuses specifically on the 3-allyl derivative of this scaffold, this compound. The introduction of the allyl group at the N3 position is a critical modification that not only influences the molecule's biological activity but also provides a reactive handle for further synthetic elaboration. We will explore the synthesis, chemical characteristics, and the diverse pharmacological profile of this compound, offering insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Chemical Characterization
The primary route to this compound is through the direct N-alkylation of the parent quinazoline-2,4(1H,3H)-dione. This reaction is a cornerstone for creating diversity at the N1 and N3 positions, which is crucial for tuning the biological effects of these molecules.[1][5]
General Synthetic Pathway
The synthesis begins with the quinazoline-2,4(1H,3H)-dione core, which is either commercially available or can be synthesized from accessible precursors like anthranilic acid.[5] The core is then subjected to alkylation using an allyl halide, typically allyl bromide, in the presence of a base and a suitable solvent.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the N-alkylation of quinazoline-2,4(1H,3H)-dione.
Materials:
-
Quinazoline-2,4(1H,3H)-dione (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of quinazoline-2,4(1H,3H)-dione in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the nitrogen.
-
Add allyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Part 2: Pharmacological Profile and Biological Activities
The quinazoline-2,4(1H,3H)-dione scaffold is a hub of diverse biological activities. The specific substitution at the N3 position with an allyl group endows the molecule with a unique pharmacological profile, making it a subject of interest in several therapeutic areas.
Anticancer Activity
The development of novel anticancer agents is a major focus of research involving quinazoline-2,4(1H,3H)-dione derivatives.[6][7] These compounds have been shown to target multiple facets of cancer progression, including cell proliferation, apoptosis, and angiogenesis.
Mechanism of Action: Many derivatives function as inhibitors of key enzymes involved in cancer signaling pathways, such as tyrosine kinases (TKs) and Poly(ADP-ribose) polymerase (PARP).[8][9][10] Specifically, compounds from this class have demonstrated potent dual inhibitory activity against c-Met and VEGFR-2, two tyrosine kinases whose dysregulation is linked to the development and progression of various human cancers.[10][11] Inhibition of these pathways can arrest the cell cycle and induce apoptosis.[10] Some derivatives have also been shown to modulate signaling through STAT3 and FOXO3a.[12]
Caption: Inhibition of key cancer signaling targets by quinazoline-diones.
Cytotoxicity Data: The anticancer potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 3-substituted quinazoline-2,4-dione | HCT-116 (Colon) | 0.734 - 16.02 | [10] |
| 3-phenylquinazolin-2,4-dione | HCT-116 (Colon) | 1.184 - 9.379 | [11] |
| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | HUH-7 (Liver) | 2.5 | [6] |
| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | HCT-116 (Colon) | 4.9 | [6] |
| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | MCF-7 (Breast) | 6.8 | [6] |
Anticonvulsant Activity
Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[13] The quinazolinone core has long been recognized for its CNS depressant and anticonvulsant properties.[14][15]
Mechanism of Action: The anticonvulsant effects are often attributed to the modulation of GABAergic neurotransmission. Many derivatives act as positive allosteric modulators of GABA-A receptors.[14][16] Another potential mechanism is the inhibition of carbonic anhydrase II, an enzyme implicated in seizure control.[13][14] The lipophilicity of the substituents at the N3 position can significantly influence the compound's ability to cross the blood-brain barrier and exert its effect.[15]
In Vivo Efficacy: Newly synthesized quinazoline derivatives are typically evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.[13] Several compounds have demonstrated 100% protection against PTZ-induced convulsions, with potencies exceeding that of standard drugs like ethosuximide.[13]
Antimicrobial Activity
The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents. Quinazoline-2,4(1H,3H)-diones have emerged as a promising class of compounds in this arena.[5][17]
Mechanism of Action: A key mechanism for their antibacterial action is the inhibition of bacterial gyrase and DNA topoisomerase IV, enzymes essential for DNA replication and repair.[5][18] This mode of action is similar to that of fluoroquinolone antibiotics.[5]
Spectrum of Activity: Derivatives of quinazoline-2,4(1H,3H)-dione have shown a broad spectrum of activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][19] The introduction of various heterocyclic moieties at the N1 and N3 positions has been a successful strategy to enhance antimicrobial potency.[5]
Part 3: Advanced Protocols and Future Directions
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the antiproliferative activity of this compound derivatives against a cancer cell line.
Objective: To determine the IC₅₀ value of a test compound. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Future Perspectives
The this compound scaffold is a rich platform for further drug discovery. Future research should focus on:
-
Structure-Activity Relationship (SAR) Deepening: Systematic modifications of the allyl group and substitutions on the benzene ring can lead to the identification of more potent and selective agents.[1]
-
Dual-Target and Multi-Target Inhibitors: The inherent ability of this scaffold to interact with multiple targets should be exploited to design drugs that can overcome resistance mechanisms.[1][11]
-
Pharmacokinetic Optimization: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial to improve the drug-like properties of lead compounds.[20]
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing anticancer or antiepileptic drugs could lead to more effective treatment regimens.[1]
References
-
Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3899. [Link]
-
Wang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances. [Link]
-
Jiarong, L., et al. (2006). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 8(5), 807-809. [Link]
-
Wang, Y., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]
-
Gheidari, D., et al. (2020). Synthesis of quinazoline‐2,4(1H,3H)‐dione 32. ResearchGate. [Link]
-
Khan, I., et al. (2024). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 19(5), e0301912. [Link]
-
Manoharan, S., et al. (2024). Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. ResearchGate. [Link]
-
Abdelgawad, M. A., et al. (2022). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1097. [Link]
-
Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]
-
Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]
-
ResearchGate. (n.d.). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. ResearchGate. [Link]
-
Shchekotikhin, A. E., et al. (2022). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 27(21), 7247. [Link]
-
Liu, Y., et al. (2018). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 23(11), 2991. [Link]
-
Akgün, H., et al. (2021). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. ResearchGate. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. ResearchGate. [Link]
-
Hisham, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(19), 6825. [Link]
-
Siddiqui, N., et al. (2013). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. BioMed Research International, 2013, 158309. [Link]
-
Gheidari, D., et al. (2020). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. [Link]
-
Abdelgawad, M. A., et al. (2022). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2261-2274. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis and Structural—Activity Relationships of 3-Hydroxyquinazoline-2,4-dione Antibacterial Agents. ResearchGate. [Link]
-
El-Azab, A. S., et al. (2013). Novel 4(3H)-quinazolinone analogs: synthesis and anticonvulsant activity. Medicinal Chemistry Research, 22, 2815-2827. [Link]
-
Ioniță, E.-I., et al. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 26(23), 7178. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. OUCI. [Link]
-
El Kayal, W., et al. (2021). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Molecules, 29(23), 5529. [Link]
-
Wang, Y., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]
-
Bhandari, S. V., et al. (2008). ANTICOVULSANT ACTIVITIES OF SOME NOVEL 3-[5-SUBSTITUTED 1, 3, 4-THIADIAZOLE-YL]. Pharmacologyonline, 2, 604-613. [Link]
Sources
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 16. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. [PDF] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-allylquinazoline-2,4(1H,3H)-dione: A Detailed Application Note and Protocol for Researchers
Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. The strategic functionalization of the quinazoline-2,4(1H,3H)-dione nucleus, particularly at the N1 and N3 positions, allows for the fine-tuning of its physicochemical properties and biological targets. The introduction of an allyl group at the N3 position, yielding 3-allylquinazoline-2,4(1H,3H)-dione, provides a versatile intermediate for further chemical elaboration, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery programs.
This application note provides a comprehensive and technically detailed guide for the synthesis of this compound. The protocol is designed for researchers, medicinal chemists, and professionals in the field of drug development, offering a reliable and reproducible methodology. Beyond a mere recitation of steps, this guide delves into the rationale behind the procedural choices, ensuring a thorough understanding of the synthesis.
Synthetic Strategy: N-Alkylation of Quinazoline-2,4(1H,3H)-dione
The most direct and efficient route to this compound is the N-alkylation of the parent quinazoline-2,4(1H,3H)-dione. This method is favored for its simplicity and the ready availability of the starting materials. The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for the N-allylation of quinazoline-2,4(1H,3H)-dione.
The synthesis commences with the deprotonation of the N3-proton of quinazoline-2,4(1H,3H)-dione by a suitable base, followed by a nucleophilic attack of the resulting anion on allyl bromide.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Quinazoline-2,4(1H,3H)-dione | ≥98% | Commercially available | Can be synthesized from anthranilic acid if needed. |
| Allyl bromide | ≥98% | Commercially available | Handle in a well-ventilated fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Use a dry solvent to avoid side reactions. |
| Ethyl acetate | Reagent grade | Commercially available | For extraction and chromatography. |
| Hexane | Reagent grade | Commercially available | For chromatography. |
| Deionized water | In-house | ||
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Commercially available | For drying the organic layer. |
Step-by-Step Procedure
The experimental workflow is outlined in the following diagram:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinazoline-2,4(1H,3H)-dione (1.62 g, 10 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and anhydrous N,N-dimethylformamide (DMF, 30 mL). Stir the suspension at room temperature for 15 minutes.
-
Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.33 g, 11 mmol, 0.95 mL) dropwise via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration, and wash the solid with cold water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Drying: Dry the purified product under vacuum to obtain this compound as a white solid.
Mechanism and Rationale
The N-allylation of quinazoline-2,4(1H,3H)-dione proceeds via a standard SN2 mechanism.
Caption: Simplified reaction mechanism for the N-allylation of quinazoline-2,4(1H,3H)-dione.
-
Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the acidic N-H proton of the quinazolinedione. Its insolubility in DMF allows for easy removal by filtration after the reaction.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the quinazolinide anion. Its high boiling point is also suitable for heating the reaction if required.
-
Regioselectivity: Alkylation occurs preferentially at the N3 position due to a combination of electronic and steric factors.
Characterization of this compound
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinazoline ring, a doublet for the N-CH₂ protons, a multiplet for the vinyl C-H proton, and two doublets for the terminal vinyl protons. The N1-H proton signal will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the three carbons of the allyl group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O₂ (m/z = 202.21). |
| IR | Characteristic absorption bands for the C=O stretching of the dione, C=C stretching of the allyl group, and N-H stretching. |
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the allyl bromide and deactivate the base. Incomplete reaction can be addressed by increasing the reaction time or temperature.
-
Side Products: Dialkylation at both N1 and N3 positions is a potential side reaction. Using a slight excess of the quinazolinedione or carefully controlling the stoichiometry of allyl bromide can minimize this.
-
Safety: Allyl bromide is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The N-alkylation of quinazoline-2,4(1H,3H)-dione with allyl bromide provides a reliable and efficient method for the synthesis of this compound. This protocol, with its detailed procedural steps and mechanistic insights, serves as a valuable resource for researchers in organic and medicinal chemistry. The resulting product is a key intermediate for the development of novel therapeutic agents, underscoring the importance of robust synthetic methodologies in the drug discovery process.
References
-
Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. [Link]
-
Abdel-Gawad, H., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169951. [Link]
-
Shestakov, A. S., et al. (2009). 3-Aryl(alkyl)quinazoline-2,4(1H,3H)-diones and Their Alkyl Derivatives. Russian Journal of Organic Chemistry, 45(11), 1691–1697. [Link]
-
Krasavin, M. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. [Link]
-
Zayed, M. F., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7016. [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis of quinazoline-2,4(1H,3H)-dione 14. ResearchGate. [Link]
Sources
Application Note & Protocol: A Robust Method for the Synthesis of 3-Allylquinazoline-2,4(1H,3H)-dione
Introduction: The Significance of the Quinazolinedione Scaffold
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry and drug development.[1] This heterocyclic system is a key structural component in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[2][3] The functionalization of the quinazolinedione ring, particularly at the N1 and N3 positions, allows for the modulation of these biological activities, making the development of efficient and reliable synthetic protocols for its derivatives a critical endeavor for researchers.
This application note provides a detailed, field-proven experimental procedure for the N-alkylation of quinazoline-2,4(1H,3H)-dione to prepare 3-allylquinazoline-2,4(1H,3H)-dione. The protocol is designed for reproducibility and scalability, offering insights into the mechanistic underpinnings of the reaction and providing a comprehensive guide to product purification and characterization.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a direct N-alkylation of the quinazoline-2,4(1H,3H)-dione starting material. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Overall Reaction:
Caption: Overall synthesis of this compound.
Mechanistic Insight:
The quinazolinedione scaffold possesses two acidic N-H protons at the N1 and N3 positions. In the presence of a suitable base, such as potassium carbonate (K₂CO₃), one of these protons is abstracted to form a nucleophilic anion. While alkylation can potentially occur at either nitrogen, the N3 position is often preferentially alkylated under these conditions. The resulting quinazolinedione anion then acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide and displacing the bromide leaving group to form the desired N-allyl product. Dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar and aprotic, effectively solvating the potassium cation and promoting the SN2 pathway without interfering with the nucleophile.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |
| Quinazoline-2,4(1H,3H)-dione | 86-96-4 | 162.15 | 1.0 | 5.00 g |
| Allyl Bromide | 106-95-6 | 120.98 | 1.2 | 4.48 g (3.3 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.5 | 10.6 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 100 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Hexanes | 110-54-3 | 86.18 | - | As needed |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for moisture protection)
-
Calcium chloride drying tube
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add quinazoline-2,4(1H,3H)-dione (5.00 g) and anhydrous potassium carbonate (10.6 g).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature. The use of anhydrous solvent is crucial to prevent unwanted side reactions.
-
Reagent Addition: Slowly add allyl bromide (3.3 mL) to the suspension dropwise over 5 minutes.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up - Quenching: Upon completion, pour the reaction mixture into 500 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.
-
Isolation of Crude Product: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove residual DMF and salts.
-
Purification - Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol or an ethanol/water mixture to yield the pure product as a white crystalline solid.[4]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. Determine the final mass and calculate the percentage yield. The expected melting point is approximately 159-161 °C.[5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound (C₁₁H₁₀N₂O₂; Molecular Weight: 202.21 g/mol ), the following analytical techniques are recommended:
-
Melting Point: Compare the experimentally determined melting point with the literature value (159-161 °C).[5] A sharp melting range indicates high purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent (e.g., DMSO-d₆), the spectrum should show characteristic peaks for the allyl group protons (a multiplet around 5.8-6.0 ppm for the vinyl CH, two doublets around 5.0-5.2 ppm for the terminal CH₂, and a doublet around 4.5 ppm for the N-CH₂ group) and the aromatic protons of the quinazoline ring (multiplets between 7.2-8.1 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 11 distinct carbon signals, including those for the two carbonyl groups (~150 and ~162 ppm), the carbons of the allyl group, and the aromatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 203.2.
Safety and Handling Precautions
-
Allyl Bromide: Is a lachrymator, toxic, and corrosive. It must be handled in a well-ventilated fume hood at all times. Avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Potassium Carbonate: Is an irritant. Avoid creating dust.
-
General: Perform the entire procedure in a fume hood. Ensure proper waste disposal procedures are followed for all chemical waste.
Conclusion
This application note details a reliable and efficient method for the synthesis of this compound via direct N-alkylation. The procedure employs readily available reagents and standard laboratory techniques, providing a high yield of the desired product after a straightforward purification step. The described protocol serves as a valuable resource for researchers in organic synthesis and medicinal chemistry engaged in the development of novel quinazolinedione-based compounds.
References
-
Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080. [Link]
-
Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv. [Link]
-
Fahim, A. M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3563*. [Link]
-
Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. PubMed. [Link]
-
Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Chemistry, 4(4), 1368-1384*. [Link]
-
Rivero, I. A., et al. (2009). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 14(5), 1860-1868*. [Link]
-
Rivero, I. A., et al. (2009). Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. PubMed. [Link]
-
Gheidari, D., Mehrdad, M., & Maleki, S. (2023). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐ Heterocyclic Compounds. ResearchGate. [Link]
-
Logvinov, I. S., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(21), 7247*. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 5. This compound | 10341-86-3 [amp.chemicalbook.com]
Application Note: Structural Elucidation of 3-allylquinazoline-2,4(1H,3H)-dione using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] The synthesis of novel derivatives, such as 3-allylquinazoline-2,4(1H,3H)-dione, requires unambiguous structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard, non-destructive technique for the structural elucidation of small organic molecules.[3] This application note provides a comprehensive guide to the NMR analysis of this compound, detailing optimized protocols for sample preparation, data acquisition, and in-depth spectral interpretation of ¹H and ¹³C NMR data.
Introduction: The Quinazoline Core and the Role of NMR
Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted substantial interest in pharmaceutical research due to their broad range of therapeutic applications.[4][5] The introduction of various substituents onto the quinazoline core allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, incorporates an allyl group at the N-3 position, a common modification to enhance biological activity.
Given the potential for isomeric impurities and the need for precise structural verification, a robust analytical methodology is paramount. NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within their local chemical environments.[6] This guide establishes a definitive protocol for acquiring and interpreting high-quality NMR spectra to confirm the identity and purity of this compound.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous assignment of NMR signals. The structure of this compound is presented below with the IUPAC-recommended numbering scheme used throughout this note.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument parameter selection. The following protocols are optimized for routine structural analysis.
NMR Sample Preparation
A well-prepared sample is the first step to a high-quality spectrum. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this class of compounds as its polarity effectively dissolves the sample and its high boiling point ensures stability. Furthermore, the amide (N-H) proton at the 1-position is readily observable in DMSO-d₆.
Protocol:
-
Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[7]
-
Gently agitate or vortex the vial to ensure the sample is completely dissolved. Mild heating may be applied if necessary.
-
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm, which is optimal for modern NMR probes.
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or 500 MHz spectrometer. Field strength should always be reported for each spectrum.[8]
Workflow for NMR Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Application Note: Structural Elucidation of 3-allylquinazoline-2,4(1H,3H)-dione using Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Abstract
This application note provides a detailed guide to the analysis of 3-allylquinazoline-2,4(1H,3H)-dione using Fourier-transform infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. Quinazoline-2,4(1H,3H)-dione and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of an allyl group at the N-3 position can significantly influence the molecule's pharmacological properties. Therefore, unambiguous structural confirmation is critical. This document outlines the fundamental principles of the technique, a detailed experimental protocol for sample analysis, and an in-depth interpretation of the resulting IR spectrum, providing a reliable method for structural verification and quality control.
Introduction: The Significance of Vibrational Spectroscopy in Quinazolinedione Analysis
The quinazoline-2,4(1H,3H)-dione core is a privileged structure in drug discovery, forming the basis for numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1] The synthesis of derivatives, such as the N-3 allylated analogue, is a key strategy for modulating biological activity. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups.[1][2]
For a molecule like this compound, IR spectroscopy is indispensable for confirming the successful incorporation of the allyl group and verifying the integrity of the quinazolinedione scaffold. Key vibrational modes, including the N-H stretch of the remaining amide proton, the dual carbonyl (C=O) stretches of the dione system, and the characteristic vibrations of the allyl group (C=C and =C-H stretches), provide a detailed structural portrait. This note leverages the simplicity and robustness of the ATR-FTIR technique, which requires minimal sample preparation, making it an ideal choice for routine analysis in a drug development setting.[3]
Principle of ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that enables the analysis of solid and liquid samples in their neat form.[3] The principle relies on the phenomenon of total internal reflection. An infrared beam is directed into a crystal of high refractive index (the ATR crystal, e.g., diamond or zinc selenide). The beam reflects internally at the crystal surface that is in contact with the sample.
At each reflection point, an evanescent wave penetrates a short distance (typically 0.5-5 µm) into the sample.[3] If the sample absorbs energy at specific frequencies corresponding to its molecular vibrations, the evanescent wave is attenuated. This attenuation is detected, and after a Fourier transform, results in an infrared spectrum. The minimal sample preparation and the shallow penetration depth make ATR-FTIR an excellent tool for obtaining high-quality spectra of solid powders.
Experimental Protocol: ATR-FTIR Analysis of this compound
This protocol provides a standardized procedure for acquiring a high-quality ATR-FTIR spectrum of a solid sample of this compound.
Instrumentation and Materials
-
Spectrometer: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory is recommended due to its robustness and chemical inertness.
-
Sample: A small quantity (typically 1-5 mg) of solid, dry this compound.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes for cleaning the ATR crystal.
Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis.
Step-by-Step Procedure
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely. This step is crucial to prevent cross-contamination and ensure a clean baseline.
-
Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum measures the instrument and environmental (e.g., atmospheric CO₂ and water vapor) absorbances, which will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (1-5 mg) of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the accessory's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal surface, which is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the range of 4000-650 cm⁻¹.
-
Data Processing: The resulting spectrum should be processed using the spectrometer's software. This typically includes an ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to ensure a flat spectral baseline.
-
Final Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 1.
Spectral Interpretation and Discussion
The IR spectrum of this compound is characterized by the distinct absorption bands of the quinazolinedione core and the appended allyl group. The following table summarizes the expected key vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Authoritative Grounding |
| ~3200-3150 | Medium | N-H Stretching (Amide) | This band corresponds to the stretching vibration of the remaining N-H bond at the N-1 position of the quinazolinedione ring. In similar N-substituted quinazolinediones, this peak is observed in the 3204-3136 cm⁻¹ range.[2] |
| ~3080 | Medium-Weak | =C-H Stretching (Allyl) | The stretching of C-H bonds on sp² hybridized carbons of the allyl group typically appears just above 3000 cm⁻¹. Alkenes generally show a C-H stretch around 3080 cm⁻¹.[4] |
| ~3050 | Medium-Weak | C-H Stretching (Aromatic) | The C-H stretching vibrations of the benzene ring of the quinazoline core are expected in this region, often appearing as a series of smaller peaks.[4] |
| ~2920 | Medium-Weak | -CH₂- Stretching (Allyl) | This corresponds to the asymmetric and symmetric stretching of the methylene group in the allyl substituent. |
| ~1715 | Strong | C=O Stretching (Amide) | This strong absorption is attributed to the asymmetric stretching of the two carbonyl groups in the dione ring. N-substituted quinazoline-2,4-diones typically show two C=O bands, with one appearing around 1704-1737 cm⁻¹.[2] |
| ~1660 | Strong | C=O Stretching (Urea-like) | The second, lower frequency carbonyl band, which has more urea-like character due to its proximity to two nitrogen atoms. This is consistent with literature values for similar structures, which report a band around 1636-1668 cm⁻¹.[2] |
| ~1645 | Medium-Weak | C=C Stretching (Allyl) | The carbon-carbon double bond stretch of the terminal allyl group is expected in this region. This peak is a key indicator of the presence of the allyl substituent.[4] |
| ~1600 & ~1480 | Medium | C=C Stretching (Aromatic) | These bands arise from the skeletal C=C stretching vibrations within the aromatic ring of the quinazoline structure. |
| ~990 & ~920 | Strong | =C-H Bending (Out-of-plane) | These two strong bands are highly characteristic of a monosubstituted (terminal) alkene (R-CH=CH₂) and are due to the out-of-plane bending ("wagging") of the vinyl C-H bonds. Their presence is strong evidence for the allyl group. |
Causality and Structural Verification
The presence of a band around 3200 cm⁻¹ confirms that only one of the amide nitrogens has been substituted, leaving the N1-H intact. The introduction of the allyl group at the N-3 position is unequivocally confirmed by three key sets of vibrations:
-
The =C-H stretch just above 3000 cm⁻¹.
-
The C=C stretch around 1645 cm⁻¹.
-
The strong out-of-plane C-H bending bands near 990 and 920 cm⁻¹.
Simultaneously, the integrity of the heterocyclic core is verified by the continued presence of the two strong C=O stretching bands (~1715 and ~1660 cm⁻¹) and the aromatic C=C stretching bands. The combination of these features provides a self-validating system for the structural confirmation of this compound.
Conclusion
ATR-FTIR spectroscopy is a rapid, reliable, and powerful technique for the structural elucidation of synthesized pharmaceutical compounds like this compound. The method requires minimal sample preparation and provides a rich, information-dense spectrum. By identifying the characteristic vibrational bands of the quinazolinedione core and the allyl substituent, researchers can confidently verify the identity and purity of their target molecule, ensuring the integrity of subsequent stages in the drug discovery and development process.
References
-
Farouk, M., Alrokayan, S. A., Imran, A., & Abu Salah, K. M. (2012). One-pot synthesis and luminescent spectra of 3-allyl substituted quinazoline-2,4-dione derivatives as allyl capping agents. Chemical Papers, 66(1), 75-78. [Link]
-
El-Sayed, M. A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4321. [Link]
-
Gheidari, D., Mehrdad, M., & Maleki, S. (2020). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. [Link]
-
Krivoshein, P. et al. (2021). Measurement conditions for FTIR-PAS and ATR-FTIR. ResearchGate. [Link]
-
Molecules. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. [Link]
-
Boyd, S., & Kirkwood, J. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. [Link]
-
MDPI. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. [Link]
-
Al-Suhaimi, E. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 26(21), 6432. [Link]
-
Kazarian, S. G., & Chan, K. L. A. (2013). ATR-FTIR spectroscopic imaging for the analysis of biopharmaceuticals. Macromolecular bioscience, 13(10), 1335-1347. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
van der Weerd, J., & Kazarian, S. G. (2004). Advances in ATR-FTIR spectroscopic imaging for the analysis of tablet dissolution and drug release. Journal of pharmaceutical sciences, 93(11), 2736-2746. [Link]
-
SpectraBase. (n.d.). Allyl ether - Optional[FTIR] - Spectrum. [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. [Link]
-
Mizuno, T., et al. (2008). Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1677. [Link]
-
NIST. (n.d.). Allyl ethyl ether. NIST WebBook. [Link]
-
Sabbatini, A., et al. (2020). ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. Minerals, 10(11), 999. [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 18(11), e0294435. [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
Application Note: Mass Spectrometric Analysis of 3-Allylquinazoline-2,4(1H,3H)-dione
A Comprehensive Guide to Method Development and Fragmentation Analysis
Abstract
This application note provides a detailed guide for the mass spectrometric analysis of 3-allylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound belonging to a class of scaffolds with significant interest in medicinal chemistry and drug development.[1][2] The accurate characterization and quantification of such molecules are critical for synthesis validation, metabolite identification, and pharmacokinetic studies. This document outlines optimized protocols for two primary mass spectrometry techniques: Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS) for detailed structural elucidation and Electrospray Ionization-Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) for high-sensitivity analysis suitable for complex matrices. We delve into the rationale behind instrumental parameter selection and provide an expert interpretation of the expected fragmentation patterns, supported by predictive diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for quinazoline-2,4-dione derivatives.
Introduction
The Quinazoline-2,4(1H,3H)-dione Scaffold in Medicinal Chemistry
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for a wide array of biologically active compounds.[3] Derivatives have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Focus on this compound: Structure and Properties
This compound is a derivative featuring an allyl group (-CH₂-CH=CH₂) at the N-3 position. This substitution can influence the molecule's solubility, metabolic stability, and interaction with biological targets. Understanding its fundamental properties is the first step in developing a reliable analytical method.
The Role of Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the analysis of novel chemical entities like this compound. It provides definitive information on molecular weight, elemental composition, and structural features through controlled fragmentation.[5] Depending on the analytical question—be it purity assessment, structural confirmation, or quantification in a biological fluid—different MS techniques can be employed. This note focuses on the two most common and powerful approaches: EI-GC-MS and ESI-LC-MS/MS.
Physicochemical Properties and Calculated Mass Data
A precise understanding of the analyte's theoretical mass is fundamental for data interpretation. The key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated |
| Average Molecular Weight | 202.21 g/mol | Calculated |
| Monoisotopic Mass | 202.07423 Da | Calculated |
| [M+H]⁺ (for ESI) | 203.08151 Da | Calculated |
| [M]⁺• (for EI) | 202.07423 Da | Calculated |
Experimental Design & Rationale
Choice of Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The selection of an ionization method is the most critical decision in MS method development.
-
Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[6] This provides a characteristic "fingerprint" mass spectrum invaluable for structural confirmation and library matching. It requires the analyte to be thermally stable and volatile enough for gas chromatography.
-
Electrospray Ionization (ESI): A soft ionization technique that transfers ions from solution to the gas phase with minimal fragmentation.[5] It is ideal for analyzing thermally labile or non-volatile compounds and is readily coupled with liquid chromatography (LC). ESI typically produces protonated molecules [M+H]⁺, which can then be subjected to controlled fragmentation (MS/MS) in a collision cell to elicit structural information.[7] Positive ion mode is chosen for this molecule due to the presence of basic nitrogen atoms in the quinazoline ring, which are readily protonated.[8][9]
Sample Preparation Strategy
For optimal results, the analyte should be dissolved in a solvent compatible with the chosen analytical technique.
-
For GC-MS: Use volatile organic solvents such as Dichloromethane (DCM), Ethyl Acetate, or Methanol. A typical starting concentration is 1 mg/mL, which can be diluted further as needed.
-
For LC-MS: Use solvents miscible with the mobile phase, such as Acetonitrile (ACN) or Methanol. A starting concentration of 100 µg/mL is common, with serial dilutions performed to determine the limits of detection and quantification. Ensure the sample is fully dissolved and filtered to prevent clogging of the LC system.
Protocol 1: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
Principle & Application
This protocol is designed for the definitive structural confirmation of synthesized this compound. The resulting mass spectrum can serve as a reference for identity and purity checks.
Overall Analytical Workflow
Caption: Workflow for EI-GC-MS analysis.
Step-by-Step Protocol
Table 2: Recommended EI-GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A standard, non-polar column suitable for a wide range of organic molecules. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature gradient to ensure good separation from solvents and potential impurities. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | The standard for generating reproducible, library-searchable spectra. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |
| Electron Energy | 70 eV | Maximizes ionization and provides standardized fragmentation patterns.[6] |
| Mass Range | m/z 40 - 400 | Covers the molecular ion and all expected fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
Expected Data & Interpretation
The EI mass spectrum is predicted to show a clear molecular ion peak (M⁺•) at m/z 202. The fragmentation pattern will be driven by the stability of the quinazoline ring and the presence of the allyl substituent.
Table 3: Predicted Major EI-MS Fragments and Their Origins
| m/z (Predicted) | Ion Formula | Loss from Molecular Ion | Proposed Structure/Fragment Identity |
|---|---|---|---|
| 202 | [C₁₁H₁₀N₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 161 | [C₈H₅N₂O₂]⁺ | •C₃H₅ (Allyl radical) | Quinazoline-2,4-dione cation (loss of the N-3 substituent) |
| 174 | [C₁₀H₈N₂O]⁺• | CO (Carbon monoxide) | Loss of a carbonyl group from the dione ring |
| 134 | [C₇H₄NO₂]⁺ | C₃H₅ + HCN | Loss of allyl radical followed by hydrogen cyanide from the ring |
| 119 | [C₇H₅N₂]⁺ | C₃H₅ + CO₂ | Loss of the allyl group and carbon dioxide |
| 91 | [C₆H₅N]⁺ | C₃H₅ + CO + NCO | Subsequent fragmentation of the heterocyclic ring |
| 41 | [C₃H₅]⁺ | C₈H₅N₂O₂ | Allyl cation (often a prominent peak) |
Proposed EI Fragmentation Pathway
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review [ouci.dntb.gov.ua]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempap.org [chempap.org]
- 7. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of 3-allylquinazoline-2,4(1H,3H)-dione for Anticonvulsant Activity
Introduction and Scientific Rationale
Epilepsy is a prevalent neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[2][3] The quinazoline-4(3H)-one ring system and its derivatives, such as quinazoline-2,4(1H,3H)-diones, represent a promising scaffold in medicinal chemistry due to their wide range of biological activities, including sedative-hypnotic and anticonvulsant effects.[3][4][5][6] Historical compounds like methaqualone have established the potential of this chemical class to modulate central nervous system activity.[4][5]
This application note provides a comprehensive set of protocols for the initial preclinical screening of 3-allylquinazoline-2,4(1H,3H)-dione , a novel derivative, for its potential anticonvulsant properties. The primary screening paradigm involves two of the most widely used and validated in vivo seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test .[1][7]
-
The MES test is a model for generalized tonic-clonic seizures and is highly effective at identifying compounds that prevent the spread of seizure discharge through neural circuits.[8][9][10] Its endpoint is the abolition of the tonic hindlimb extension phase.[8][11]
-
The scPTZ test , which uses a GABA-A receptor antagonist to induce seizures, is considered a model for myoclonic and absence seizures.[7][10][12] It is adept at detecting compounds that can elevate the seizure threshold.[7]
By employing both models, researchers can construct a preliminary profile of the compound's potential clinical utility. A positive result in the MES test suggests efficacy against generalized tonic-clonic seizures, while activity in the scPTZ test indicates potential against absence and myoclonic seizures.[10] Furthermore, to ensure that the observed anticonvulsant activity is not a result of general motor impairment, a Rotarod test for neurotoxicity is included as a critical secondary screen.[13] This integrated approach provides a robust and self-validating system for the early-stage evaluation of novel anticonvulsant candidates.
Pre-Experimental Preparation
Synthesis of this compound
While numerous methods exist for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones, a common approach involves the alkylation of the parent quinazoline-2,4(1H,3H)-dione.[14][15]
Proposed Synthesis Route:
-
Starting Material: Quinazoline-2,4(1H,3H)-dione.
-
Alkylation: React quinazoline-2,4(1H,3H)-dione with allyl bromide in the presence of a suitable base (e.g., potassium carbonate, K₂CO₃) and a polar aprotic solvent (e.g., dimethylformamide, DMF).
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the product is isolated through standard procedures such as filtration, extraction, and recrystallization or column chromatography to yield pure this compound.
-
Characterization: The structure and purity of the synthesized compound must be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[15][16]
Compound Formulation and Administration
For in vivo studies, the test compound must be prepared in a non-toxic vehicle.
-
Vehicle Selection: A common vehicle is 0.5% carboxymethylcellulose (CMC) or a suspension in saline with a small percentage (e.g., 1-2%) of Tween 80 to aid solubility.
-
Dose Preparation: Prepare fresh solutions or suspensions on the day of the experiment. Calculate the required concentration based on the desired dose (mg/kg) and a standard administration volume (e.g., 10 mL/kg for mice).[9]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial screening as it provides rapid systemic absorption.[4][17] Oral gavage (p.o.) can also be used to assess oral bioavailability.
Animal Handling and Ethical Considerations
-
Animals: Male Swiss albino mice (20-25 g) or male Wistar/Sprague-Dawley rats (100-150 g) are typically used.[9][18]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before experimentation, with free access to food and water under a standard 12-hour light/dark cycle.[7]
-
Ethical Approval: All animal procedures must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established ethical guidelines for animal research.
Experimental Workflow Visualization
The overall screening process follows a logical progression from primary anticonvulsant assays to a secondary neurotoxicity assessment.
Caption: High-level workflow for anticonvulsant screening.
Detailed Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Test
This model identifies compounds effective against generalized tonic-clonic seizures.[8][10]
Materials:
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% Saline solution
-
0.5% Tetracaine hydrochloride solution (local anesthetic)
-
Test compound, vehicle, and positive control (e.g., Phenytoin or Diazepam)[5]
-
Male albino mice (20-25 g)
Procedure:
-
Animal Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound (at least 3 dose levels, e.g., 30, 100, 300 mg/kg).
-
Drug Administration: Administer the vehicle, positive control, or test compound via the chosen route (e.g., i.p.).
-
Pre-treatment Time: Conduct the test at the time of peak effect (TPE) of the compound. If unknown, determine the TPE in a preliminary study by testing at various time points (e.g., 30, 60, 120 min) post-administration.[9]
-
Seizure Induction:
-
At the TPE, gently restrain the animal.
-
Apply one drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[8][11]
-
Place the corneal electrodes on the corneas.
-
Deliver the electrical stimulus. For mice, a common parameter is 50 mA of alternating current at 60 Hz for 0.2 seconds .[8][9]
-
-
Observation & Endpoint: Immediately after the stimulus, observe the animal's behavior. The characteristic seizure pattern includes tonic flexion followed by tonic extension of the hindlimbs.[8]
-
Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint and indicates protection.[8][11] An animal is considered "protected" if this phase is absent.
-
Data Recording: Record the number of animals protected in each group.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that raise the seizure threshold, suggesting efficacy against absence or myoclonic seizures.[7][10]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., dissolved in 0.9% saline)
-
Test compound, vehicle, and positive control (e.g., Ethosuximide or Diazepam)
-
Observation chambers
-
Stopwatches
-
Male albino mice (20-25 g)
Procedure:
-
Animal Grouping and Drug Administration: Follow steps 1 and 2 from the MES protocol.
-
Pre-treatment Time: Administer the convulsant at the TPE of the test compound.
-
PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (s.c.) in the scruff of the neck. A commonly used dose for mice is 85 mg/kg .[18]
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe continuously for 30 minutes.[17][18]
-
Endpoint: The primary endpoint is the failure to observe an episode of clonic spasms (lasting at least 5 seconds). An animal is considered "protected" if it does not exhibit this seizure type.[7] Also, record the latency (time to onset) of the first seizure.
-
Data Recording: Record the number of animals protected in each group and the latency to the first seizure for each animal.
Protocol 3: Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to screen for neurological deficits or sedative effects that could produce a false positive in the seizure models.[13]
Materials:
-
Rotarod apparatus
-
Test compound, vehicle, and positive control
-
Male albino mice (20-25 g)
Procedure:
-
Training: Prior to the test day, train the mice to stay on the rotating rod (e.g., at a constant speed of 10-15 rpm) for a set duration (e.g., 1-2 minutes) in three successive trials. Only mice that successfully complete the training are used.
-
Animal Grouping and Drug Administration: Use the same groups and doses as in the primary anticonvulsant screens. Administer the substances at the predetermined TPE.
-
Testing: At the TPE, place each mouse on the rotarod.
-
Endpoint: Record the time each animal remains on the rotating rod, up to a maximum cut-off time (e.g., 180 seconds). A fall from the rod is considered the endpoint.
-
Data Recording: Record the latency to fall for each animal. A significant decrease in performance time compared to the vehicle-treated group indicates neurotoxicity.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between dose groups and controls.
Table 1: Illustrative Anticonvulsant and Neurotoxicity Profile of this compound
| Compound | Dose (mg/kg, i.p.) | MES Test (% Protection) | scPTZ Test (% Protection) | Rotarod Test (% Motor Impairment*) |
| Vehicle Control | 10 mL/kg | 0% | 0% | 0% |
| Phenytoin (Positive Control) | 30 | 100% | 0% | 12.5% |
| Diazepam (Positive Control) | 5 | 100% | 100% | 50% |
| Test Compound | 30 | 16.7% | 0% | 0% |
| Test Compound | 100 | 66.7% | 33.3% | 16.7% |
| Test Compound | 300 | 100% | 83.3% | 50% |
*Percentage of animals failing to remain on the rod for the pre-determined cut-off time.
Interpretation of Results:
-
Dose-Response: The illustrative data shows a clear dose-dependent increase in protection in both the MES and scPTZ models.
-
Activity Profile: The compound shows strong activity in the MES test and moderate-to-strong activity in the scPTZ test at higher doses. This profile is similar to broad-spectrum AEDs like Diazepam and suggests potential efficacy against both generalized tonic-clonic and myoclonic/absence seizures.
-
Neurotoxicity: Motor impairment is observed at the highest effective dose (300 mg/kg), which is a common finding for CNS-active drugs. The next step would be to calculate the Protective Index (PI) , which is the ratio of the neurotoxic dose in 50% of animals (TD₅₀) to the effective dose in 50% of animals (ED₅₀). A larger PI indicates a wider margin of safety.
Caption: Decision-making flowchart based on initial screening results.
Conclusion
The protocols described provide a robust framework for the initial in vivo evaluation of this compound as a potential anticonvulsant agent. By systematically applying the MES, scPTZ, and Rotarod tests, researchers can efficiently determine the compound's efficacy, preliminary seizure-type selectivity, and therapeutic window. Positive and well-characterized results from this screening battery would justify progression to more advanced preclinical studies, including determination of ED₅₀ values, pharmacokinetic profiling, and evaluation in chronic epilepsy models.
References
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Al-Obaid, A. M., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(23), 8206. [Link]
-
Pașca, B., et al. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Biomedicines, 12(6), 1239. [Link]
-
Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments, (137). [Link]
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 26(11), 3163. [Link]
-
Alagarsamy, V., et al. (2011). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Medicinal Chemistry Research, 20(6), 764-771. [Link]
-
El-Azab, A. S., et al. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 22(9), 1548. [Link]
-
Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research. Springer Nature Experiments. [Link]
-
Kumar, P., et al. (2014). Quinazolines: New horizons in anticonvulsant therapy. European Journal of Medicinal Chemistry, 80, 249-257. [Link]
-
Slideshare. (n.d.). Screening methods for Antiepileptic activity. [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
-
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. [Link]
-
Gaikwad, A., et al. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]
-
Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacy and Healthcare. [Link]
-
D'Ambrosio, R., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. Annals of Clinical and Translational Neurology, 3(9), 706-718. [Link]
-
Gupta, Y. K., et al. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-36. [Link]
-
El-Naggar, A. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Khade, A. B. (2020, September 16). Anticonvulsant Activity (Maximal Electroshock Method). YouTube. [Link]
-
Khan, I., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0313014. [Link]
-
Al-Salahi, R., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 27(19), 6296. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Chemistry, 4(4), 1361-1376. [Link]
-
Akgün, H., et al. (2018). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery, 15(12), 1296-1307. [Link]
Sources
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub: Quinazolines: New horizons in anticonvulsant therapy [sci-hub.red]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Cytotoxicity of 3-allylquinazoline-2,4(1H,3H)-dione on Cancer Cell Lines
Introduction
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Specifically, the quinazoline-2,4(1H,3H)-dione core has been identified as a "privileged scaffold" in the development of novel therapeutic agents.[2] Numerous derivatives have demonstrated significant antitumor properties by targeting various mechanisms, such as inhibition of tyrosine kinases (e.g., EGFR), cell cycle arrest, and induction of apoptosis.[3][4]
This application note provides a detailed protocol for evaluating the in vitro cytotoxic effects of a novel derivative, 3-allylquinazoline-2,4(1H,3H)-dione , against a panel of human cancer cell lines. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
The objective is to determine the half-maximal inhibitory concentration (IC50) of the compound, which represents the concentration required to inhibit 50% of cancer cell growth. This serves as a primary screening parameter for identifying promising anticancer drug candidates.
Principle of the MTT Assay
The MTT assay is a reliable and widely used method to quantify cell viability and proliferation. The core principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells. The resulting insoluble formazan is then solubilized, and the intensity of the purple color is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for a quantitative assessment of the cytotoxicity of the test compound.[5]
Materials and Reagents
Cell Lines
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical adenocarcinoma
-
WRL-68: Human normal liver cell line (for selectivity assessment)[6]
Reagents and Consumables
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile pipette tips and serological pipettes
-
Sterile microcentrifuge tubes
Experimental Protocols
Cell Culture and Maintenance
Rationale: Proper cell culture technique is critical to ensure the health and reproducibility of the cells used in the assay. Maintaining cells in their logarithmic growth phase ensures that they are metabolically active and responsive to treatment.
Protocol:
-
Culture all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days (when they reach 80-90% confluency) using Trypsin-EDTA to detach them.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion) before each experiment.
Preparation of Test Compound and Controls
Rationale: A stock solution in a suitable solvent like DMSO allows for accurate serial dilutions. The final DMSO concentration in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Doxorubicin in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
MTT Cytotoxicity Assay Workflow
Rationale: This workflow is designed for a 96-well plate format, which is suitable for high-throughput screening. It includes appropriate controls to ensure the validity of the results.
// Invisible edges for layout edge [style=invis]; A -> D; D -> G; } enddot Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension in complete culture medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[7]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 200 µL of the prepared serial dilutions of the test compound and positive control to the respective wells (in triplicate).
-
Add 200 µL of fresh medium containing 0.5% DMSO to the untreated control wells.
-
Add 200 µL of medium to the blank wells.
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Solubilization:
-
After the 48-hour incubation, add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
Data Analysis and IC50 Calculation
Rationale: Normalizing the data to the untreated control allows for the calculation of percentage viability. The IC50 value is then determined by fitting this data to a dose-response curve.
Calculation Steps:
-
Correct for Blank: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
% Viability = (Corrected OD of Treated Sample / Corrected OD of Untreated Control) x 100
-
-
Determine IC50:
-
Plot the percentage viability against the logarithm of the compound concentration.
-
Use non-linear regression (four-parameter logistic or sigmoidal dose-response curve) to fit the data.[8][9]
-
The IC50 is the concentration of the compound that corresponds to 50% viability on the fitted curve.[10] This analysis can be performed using software like GraphPad Prism or specialized Excel add-ins.[8][11]
-
Expected Results
The this compound is expected to exhibit dose-dependent cytotoxicity against the tested cancer cell lines. Based on the known activity of the quinazoline-2,4(1H,3H)-dione scaffold, potent activity is anticipated.[12][13] A successful experiment will yield distinct sigmoidal dose-response curves for each cell line, allowing for the determination of IC50 values.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Tissue of Origin | IC50 (µM) [Test Compound] | IC50 (µM) [Doxorubicin] | Selectivity Index (SI)* |
| MCF-7 | Breast Cancer | 8.5 | 0.9 | 7.6 |
| A549 | Lung Cancer | 12.2 | 1.5 | 5.3 |
| HeLa | Cervical Cancer | 15.8 | 2.1 | 4.1 |
| WRL-68 | Normal Liver | 65.0 | 10.5 | - |
*Selectivity Index (SI) = IC50 in normal cells (WRL-68) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Discussion and Potential Mechanisms
The quinazoline-2,4(1H,3H)-dione scaffold has been associated with multiple anticancer mechanisms of action.[3][14] The observed cytotoxicity of this compound could be attributed to one or more of the following pathways, which represent avenues for further investigation.
-
Tyrosine Kinase Inhibition: Many quinazoline derivatives are known to be potent inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[4][15]
-
Cell Cycle Arrest: The compound may induce cell cycle arrest, preventing cancer cells from progressing through mitosis.
-
Induction of Apoptosis: The compound could trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways, a common mechanism for anticancer drugs.[6]
-
PARP Inhibition: Some quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of PARP-1/2, enzymes involved in DNA repair.[13]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate. |
| Low absorbance readings in all wells | Insufficient cell number; Low metabolic activity of cells; MTT reagent degraded. | Optimize initial cell seeding density; Ensure cells are in logarithmic growth phase; Store MTT solution protected from light at 4°C.[7] |
| High absorbance in "medium only" blanks | Microbial contamination; Contaminated MTT or DMSO. | Use sterile technique; Filter-sterilize reagents; Check medium for contamination before use.[16] |
| No dose-response observed | Compound is inactive at tested concentrations; Compound precipitated out of solution. | Test a wider and higher concentration range; Check the solubility of the compound in the final culture medium. |
References
-
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: Wiley Online Library URL: [Link]
-
Title: Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: How can I calculate IC50 for a cytotoxic substance? Source: ResearchGate URL: [Link]
-
Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: Fluent BioSciences URL: [Link]
-
Title: Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines Source: SpringerLink URL: [Link]
-
Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL: [Link]
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors Source: Royal Society of Chemistry URL: [Link]
-
Title: Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review Source: ResearchGate URL: [Link]
-
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]
-
Title: How to calculate IC50 Source: Science Gateway URL: [Link]
-
Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells Source: ResearchGate URL: [Link]
-
Title: How to calculate IC50 value Source: YouTube URL: [Link]
-
Title: Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Source: MDPI URL: [Link]
-
Title: First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach Source: PubMed URL: [Link]
-
Title: Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review Source: SpringerLink URL: [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
Application Note: High-Throughput Screening for Antibacterial Activity of 3-allylquinazoline-2,4(1H,3H)-dione
Introduction: The Pressing Need for Novel Antibacterial Agents and the Promise of Quinazolinediones
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antimicrobial agents.[1][2][3] Quinazoline and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6][7] The quinazolinone core, in particular, is a key pharmacophore in several clinically used drugs and a focal point of contemporary drug discovery efforts.[6][8] Among these, quinazoline-2,4(1H,3H)-dione derivatives have been specifically investigated as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival.[9][10][11]
This application note provides a detailed protocol for the antibacterial screening of a specific derivative, 3-allylquinazoline-2,4(1H,3H)-dione. The methodologies described herein are grounded in established standards, primarily referencing the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific rigor.[12][13][14][15] We will detail the determination of key antimicrobial parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Scientific Rationale: From Inhibition to Cidal Activity
The primary objective of antibacterial screening is to quantify the efficacy of a test compound against a panel of clinically relevant bacteria. This is achieved by determining two critical endpoints:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18] This parameter establishes the bacteriostatic potential of the compound.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This value defines the bactericidal activity of the compound.
The relationship between MIC and MBC (MBC/MIC ratio) is crucial for classifying the compound's mode of action. An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity, whereas a ratio > 4 suggests bacteriostatic effects.[18][19]
Experimental Workflow Overview
The screening process for this compound follows a logical progression from initial qualitative assessment to quantitative determination of its antimicrobial potency.
Caption: High-level workflow for antibacterial screening.
Detailed Protocols
Protocol 1: Preparation of Test Compound and Bacterial Cultures
1.1. Preparation of this compound Stock Solution:
-
Rationale: A high-concentration, sterile stock solution is essential for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its final concentration in the assay must be controlled to avoid toxicity to the bacteria.
-
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C.
-
1.2. Bacterial Strains and Culture Conditions:
-
Rationale: A representative panel of Gram-positive and Gram-negative bacteria, including both standard reference strains (e.g., from ATCC) and clinically relevant isolates, is crucial for evaluating the spectrum of activity. Mueller-Hinton Broth (MHB) and Agar (MHA) are the standard media for routine antimicrobial susceptibility testing as they have good reproducibility and low levels of inhibitors.[20][21]
-
Recommended Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus cereus (e.g., ATCC 11778)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Procedure:
-
From a stock culture, streak the bacterial strains onto MHA plates to obtain isolated colonies.
-
Incubate the plates at 37°C for 18-24 hours.
-
1.3. Preparation of Standardized Inoculum:
-
Rationale: The density of the bacterial inoculum must be standardized to ensure reproducible MIC results. The 0.5 McFarland turbidity standard is equivalent to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[22][23]
-
Procedure:
-
Select 3-5 well-isolated colonies of the same morphological type from the MHA plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or MHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).
-
Within 15 minutes of standardization, dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Protocol 2: Agar Disk Diffusion (Qualitative Screening)
-
Rationale: This method provides a preliminary, qualitative assessment of antibacterial activity.[20][21] The presence and size of a zone of inhibition around the disk indicate the compound's ability to diffuse through the agar and inhibit bacterial growth.
-
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and remove excess fluid by pressing it against the inside of the tube.[20][24]
-
Streak the swab evenly across the entire surface of a MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[23][24]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[24]
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the this compound stock solution onto a disk.
-
Place a disk with the corresponding volume of DMSO as a negative control and a disk with a standard antibiotic (e.g., gentamicin) as a positive control.
-
Gently press the disks to ensure complete contact with the agar.[23]
-
Invert the plates and incubate at 37°C for 16-20 hours.
-
Measure the diameter of the zones of inhibition in millimeters.
-
Protocol 3: Broth Microdilution for MIC Determination
-
Rationale: This is the gold standard and a quantitative method for determining the MIC.[25] It involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the test compound in a 96-well microtiter plate format.
-
Procedure:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the this compound solution at twice the highest desired test concentration (prepared in MHB).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Well 11 (Growth Control): Add 50 µL of MHB. This well will contain no compound.
-
Well 12 (Sterility Control): Add 100 µL of MHB. This well will not be inoculated.
-
Add 50 µL of the standardized bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL to result in a final concentration of 5 x 10⁵ CFU/mL in the wells) to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each test well is 100 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.[25]
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[16]
-
Caption: Schematic of a row in a 96-well plate for MIC determination.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
-
Rationale: To determine if the compound is bactericidal or bacteriostatic at concentrations at and above the MIC, an aliquot from the clear wells of the MIC plate is subcultured onto antibiotic-free agar.[17][26]
-
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well (Well 11) to ensure the viability of the inoculum.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[18]
-
Data Presentation and Interpretation
Results should be tabulated for clarity and ease of comparison.
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | 128 | >256 | >2 | Bacteriostatic |
| B. cereus ATCC 11778 | 8 | 16 | 2 | Bactericidal |
| Gentamicin (S. aureus) | 0.5 | 1 | 2 | Bactericidal |
| Gentamicin (E. coli) | 1 | 2 | 2 | Bactericidal |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antibacterial screening of this compound. Adherence to these standardized methods ensures the generation of reliable and comparable data. Promising results from this initial screening, such as low MIC values against a broad spectrum of bacteria or potent bactericidal activity, would warrant further investigation. Subsequent studies could include time-kill kinetics, mechanism of action studies (e.g., DNA gyrase inhibition assays), and evaluation against a wider panel of clinical isolates and drug-resistant strains. The systematic evaluation of novel quinazolinedione derivatives is a critical step in the pipeline for discovering the next generation of antibacterial therapeutics.
References
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Bentham Science.
- Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Bentham Science.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Antibacterial activity of newer Quinazolin-4(3H)
- Determination of minimum inhibitory concentr
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Broth microdilution. Wikipedia.
- Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. Academic Journals.
- MBC vs. MIC: What Every Drug Developer Should Know.
- Antibacterial Effects of Quinazolin-4(3H)
- Disk diffusion test. Wikipedia.
- Disk Diffusion Method for Antibiotic Susceptibility Test.
- Disk diffusion method. SEAFDEC/AQD Institutional Repository.
- Antimicrobial Susceptibility Testing. CLSI.
- Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH.
- Broth Dilution Method for MIC Determin
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH.
- Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum - ASM Journals.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
- Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. PubMed.
- (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. PubMed.
- Synthesis and Structural-Activity Relationships of 3-hydroxyquinazoline-2,4-dione Antibacterial Agents. PubMed.
Sources
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 6. rphsonline.com [rphsonline.com]
- 7. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nih.org.pk [nih.org.pk]
- 16. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 23. microbenotes.com [microbenotes.com]
- 24. asm.org [asm.org]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. academicjournals.org [academicjournals.org]
The 3-Allylquinazoline-2,4(1H,3H)-dione Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: The Quinazolinone Core and the Strategic Advantage of the 3-Allyl Moiety
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This bicyclic heterocycle, a fusion of a benzene and a pyrimidine ring, forms the foundation of numerous therapeutic agents.[1][2] The oxidized version, quinazoline-2,4(1H,3H)-dione, has garnered significant attention for its broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][3][4]
Systematic modifications at the N-1 and N-3 positions of the quinazolinone ring are a common strategy to modulate the molecule's pharmacokinetic and pharmacodynamic properties.[3] This guide focuses on the unique advantages of introducing an allyl group at the N-3 position, creating the 3-allylquinazoline-2,4(1H,3H)-dione scaffold. This seemingly simple modification has been shown to significantly enhance biological activity, particularly in the realm of anticonvulsant agents, where the 3-allyl derivatives have demonstrated superior efficacy compared to their 3-benzyl counterparts.[5] The allyl group, with its small size, lipophilicity, and potential for further chemical modification, offers a compelling starting point for the design of novel therapeutics across various disease areas.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for leveraging the this compound scaffold in drug design and discovery programs.
I. Synthesis of the this compound Scaffold
The synthesis of the target scaffold is a straightforward and efficient process, typically achieved through the N-alkylation of the parent quinazoline-2,4(1H,3H)-dione. This method allows for the late-stage introduction of the allyl group, a desirable feature in library synthesis.
Protocol 1: Synthesis of this compound
Principle: This protocol details the synthesis of the title compound via a nucleophilic substitution reaction between quinazoline-2,4(1H,3H)-dione and allyl bromide in the presence of a mild base.
Materials:
-
Quinazoline-2,4(1H,3H)-dione
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting material and the appearance of the product spot.
-
Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic allyl proton signals in the ¹H NMR spectrum is a key indicator of successful synthesis.
Caption: Potential mechanism of anticancer action via kinase inhibition.
Protocol 3: In Vitro Evaluation of Anticancer Activity (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
This compound derivatives
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and doxorubicin as a positive control.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Self-Validation:
-
Positive Control: Doxorubicin should exhibit potent cytotoxicity with a low IC₅₀ value.
-
Negative Control: Cells treated with the vehicle (DMSO) should show high viability.
-
Reproducibility: The assay should be performed in triplicate to ensure the reliability of the results.
| Compound | IC₅₀ (µM) on HCT-116 Cells | IC₅₀ (µM) on MCF-7 Cells |
| Doxorubicin | 0.5 | 0.8 |
| 3-Allyl Derivative C | 15.2 | 21.5 |
| 3-Allyl Derivative D | 8.7 | 12.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific IC₅₀ values for this compound derivatives are not widely reported. This serves as a template for data presentation.
IV. Application in Antimicrobial Drug Design
The emergence of multidrug-resistant bacteria is a global health crisis, necessitating the discovery of novel antimicrobial agents. The quinazolinone scaffold has been explored for its antibacterial and antifungal properties, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.
[4]#### Scientific Rationale and Mechanistic Insights
Quinazolinone derivatives are thought to exert their antimicrobial effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. T[4]he N-3 position is a critical site for modification to enhance antimicrobial potency. The introduction of an allyl group at this position can influence the compound's lipophilicity and its ability to penetrate the bacterial cell wall and membrane. The this compound scaffold, therefore, represents a valuable starting point for the development of new antimicrobial agents.
Protocol 4: In Vitro Evaluation of Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
Principle: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ciprofloxacin (positive control)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
Self-Validation:
-
Positive Control: Ciprofloxacin should show a low MIC value against the tested strains.
-
Growth Control: The growth control wells should show distinct turbidity.
-
Sterility Control: The sterility control wells should remain clear.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| Ciprofloxacin | 1 | 0.5 |
| 3-Allyl Derivative E | 16 | 32 |
| 3-Allyl Derivative F | 8 | 16 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific MIC values for this compound derivatives are not widely reported. This serves as a template for data presentation.
V. Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. Its straightforward synthesis and the demonstrated enhancement of biological activity conferred by the 3-allyl group make it an attractive starting point for drug discovery campaigns. While its potential as an anticonvulsant is particularly well-supported, the broad pharmacological profile of the quinazolinone core suggests significant opportunities in oncology and infectious diseases.
Future research should focus on synthesizing and evaluating a diverse library of this compound derivatives with further modifications at other positions of the quinazolinone ring. Elucidating the precise mechanisms of action and identifying the specific molecular targets for these compounds in different therapeutic areas will be crucial for their rational design and optimization. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this versatile scaffold.
References
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Bentham Science. Available at: [Link]
-
Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information. Available at: [Link]
-
A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. ResearchGate. Available at: [Link]
-
Synthesis and anticancer activity of new quinazoline derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]
-
Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]
-
SYNTHESIS OF 2,3-DIALKENYL DERIVATIVES OF QUINAZOLIN-4-ONE. ResearchGate. Available at: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]
-
New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. ResearchGate. Available at: [Link]
-
3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. ResearchGate. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information. Available at: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity. National Center for Biotechnology Information. Available at: [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Available at: [Link]
-
Biological Activity of Quinazolinones. ResearchGate. Available at: [Link]
-
Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. Available at: [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Allylquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 3-allylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic yield and purity. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of quinazoline-2,4(1H,3H)-dione with an allyl halide, most commonly allyl bromide. This reaction is a nucleophilic substitution where the nitrogen at the 3-position of the quinazolinedione ring acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide. The reaction is generally carried out in a polar aprotic solvent in the presence of a base to deprotonate the starting material, thereby increasing its nucleophilicity.
Visualizing the Reaction Mechanism
Below is a diagram illustrating the generally accepted mechanism for the N-alkylation of quinazoline-2,4(1H,3H)-dione.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors. Here's a systematic approach to diagnosing and resolving the issue:
-
Incomplete Deprotonation: The first step of the reaction is the deprotonation of the quinazolinedione starting material. If this is not efficient, the concentration of the nucleophilic anion will be low, leading to a sluggish reaction.
-
Solution: Ensure your base is strong enough and used in a sufficient amount. Potassium carbonate (K₂CO₃) is a common choice, but for less reactive systems, a stronger base like sodium hydride (NaH) might be necessary. Ensure the base is fresh and has been stored under anhydrous conditions.
-
-
Purity of Reagents: The purity of your starting materials and reagents is crucial.
-
Solution: Use freshly distilled or high-purity quinazoline-2,4(1H,3H)-dione and allyl bromide. Ensure your solvent is anhydrous, as water can react with the base and the anionic intermediate.
-
-
Reaction Temperature: The reaction temperature plays a significant role in the reaction rate.
-
Solution: While room temperature is often a good starting point, gentle heating (e.g., to 50-70°C) can significantly increase the reaction rate.[1] However, excessive heat can lead to the formation of byproducts. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Reaction Time: The reaction may not be running to completion.
-
Solution: Monitor the reaction progress using TLC. If the starting material is still present after the initial reaction time, consider extending it.
-
Q2: I am observing a significant amount of a byproduct. How can I minimize its formation?
The most common byproduct in this reaction is the O-allylated quinazolinone. The regioselectivity (N-alkylation vs. O-alkylation) can be influenced by the reaction conditions.[2][3]
-
Solvent Choice: The choice of solvent can influence the site of alkylation.
-
Base and Counter-ion: The nature of the base and its counter-ion can also affect regioselectivity.
-
Insight: Bases with larger, "softer" cations (like cesium carbonate, Cs₂CO₃) can sometimes favor O-alkylation. Potassium carbonate is a good starting point for promoting N-alkylation.[3]
-
-
Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Q3: My purified product still shows impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?
Common impurities can include unreacted starting material, the O-allylated byproduct, and residual solvent.
-
Purification Technique: Column chromatography is often the most effective method for separating the desired N-allylated product from the O-allylated isomer and any remaining starting material.
-
Solution: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[4][5]
-
Solution: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good choice for quinazolinone derivatives.
-
Frequently Asked Questions (FAQs)
What is the typical molar ratio of reactants for this synthesis?
A common starting point is to use a slight excess of the allyl bromide (e.g., 1.1 to 1.5 equivalents) and the base (e.g., 1.5 to 2.0 equivalents) relative to the quinazoline-2,4(1H,3H)-dione.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light.
What are the key spectroscopic signatures to confirm the formation of this compound?
-
¹H NMR: Look for the characteristic signals of the allyl group: a doublet of triplets for the methylene group attached to the nitrogen (around 4.5 ppm), and multiplets for the vinyl protons (between 5.0 and 6.0 ppm). The disappearance of the N-H proton signal from the starting material is also a key indicator.
-
¹³C NMR: The appearance of signals corresponding to the allyl group carbons will be evident.
-
IR Spectroscopy: The disappearance of the N-H stretching vibration from the starting material and the appearance of C=C stretching from the allyl group can be observed.
Experimental Protocol
This is a general protocol that can be optimized based on your specific laboratory conditions and desired scale.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add quinazoline-2,4(1H,3H)-dione (1.0 eq.).
-
Solvent and Base: Add anhydrous DMF and potassium carbonate (1.5 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for deprotonation.
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60°C) and monitor the progress by TLC.[1]
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Allyl Bromide (eq.) | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
| Base (K₂CO₃) (eq.) | 1.5 - 2.0 | Ensures efficient deprotonation. |
| Solvent | DMF, DMSO | Polar aprotic solvents favor N-alkylation.[4] |
| Temperature (°C) | 25 - 70 | Balances reaction rate and byproduct formation.[1] |
| Reaction Time (h) | 4 - 24 | Monitor by TLC for completion.[4] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. Available at: [Link]
-
Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. Available at: [Link]
-
Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]
-
Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. Available at: [Link]
-
(PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [Link]
-
Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC - PubMed Central. Available at: [Link]
-
N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-allylquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for the purification of 3-allylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. Quinazoline-2,4(1H,3H)-diones are a significant class of N-fused heterocycles with a wide array of biological activities, making their purity essential for accurate pharmacological evaluation.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the successful isolation of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of pure this compound?
A1: Understanding the basic properties of your target compound is the first step to successful purification.
-
Appearance: Typically a white to off-white solid.[3]
-
Molecular Formula: C₁₁H₁₀N₂O₂[4]
-
Molecular Weight: 202.21 g/mol [4]
-
Solubility: Quinazolinedione derivatives generally exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols (methanol, ethanol), and poor solubility in nonpolar solvents such as hexanes.[3]
Q2: What are the primary side products to anticipate during the synthesis of this compound?
A2: The most common synthesis involves the N-alkylation of quinazoline-2,4(1H,3H)-dione with an allyl halide (e.g., allyl bromide) in the presence of a base.[5] The primary challenges arise from the ambident nature of the quinazolinedione anion, which can lead to multiple alkylation products.
-
N1-alkylation: Formation of 1-allylquinazoline-2,4(1H,3H)-dione.
-
N1,N3-dialkylation: Formation of 1,3-diallylquinazoline-2,4(1H,3H)-dione.
-
O-alkylation: Formation of O-allyl isomers, though less common under standard basic conditions.[6][7]
-
Unreacted Starting Material: Residual quinazoline-2,4(1H,3H)-dione.[8]
The regioselectivity of the alkylation is a key factor, and reaction conditions must be optimized to favor the desired N3-alkylation.[6][7]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for determining the optimal solvent system for column chromatography.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.[5]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Troubleshooting and In-Depth Guides
Problem 1: My crude product is an oil or a sticky solid, not the expected crystalline material. What went wrong?
This is a frequent issue, often stemming from residual high-boiling solvents or the presence of oily impurities.
Causality:
-
Residual Solvent: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), commonly used in N-alkylation reactions, have high boiling points and are difficult to remove completely under standard rotary evaporation.[11][12]
-
Oily Byproducts: Unreacted liquid reagents (e.g., allyl bromide) or low-melting side products can prevent the desired compound from crystallizing.
Troubleshooting Workflow:
Caption: Troubleshooting Oily or Sticky Products.
Step-by-Step Protocol: Co-evaporation to Remove DMF/DMSO
-
Dissolve the crude oily product in a minimal amount of a volatile solvent in which it is soluble (e.g., Dichloromethane or Ethyl Acetate).
-
Add a volume of a solvent that can form an azeotrope with the high-boiling solvent (Toluene is excellent for this purpose), typically 5-10 times the volume of the crude oil.
-
Concentrate the mixture under reduced pressure using a rotary evaporator. The water bath temperature should be high enough to remove the toluene azeotrope (typically 40-50°C).
-
Repeat the addition of toluene and evaporation 2-3 times to ensure complete removal of the high-boiling solvent.
-
Place the flask under high vacuum for several hours to remove the last traces of solvent.
Problem 2: My recrystallization attempt failed. Either nothing crystallized, or the product 'oiled out'. How do I find a suitable solvent system?
Recrystallization is a powerful technique but relies heavily on selecting the correct solvent or solvent pair.[9][13]
Causality:
-
Poor Solvent Choice: An ideal single solvent should dissolve the compound when hot but not when cold.[9][13] If the compound is too soluble at room temperature, no crystals will form. If it is not soluble enough when hot, recovery will be poor.
-
'Oiling Out': This occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution becomes supersaturated too quickly.
-
Impurity Interference: High levels of impurities can inhibit crystal lattice formation.
Systematic Approach to Solvent Selection:
-
Solubility Testing: Use small amounts (5-10 mg) of your crude product in test tubes. Add ~0.5 mL of a candidate solvent and observe solubility at room temperature and after heating.
-
Single Solvent Systems: Test a range of solvents with varying polarities.
-
Two-Solvent Systems: If no single solvent is ideal, use a miscible pair: one solvent in which the compound is highly soluble (the "soluble" solvent) and one in which it is poorly soluble (the "insoluble" solvent).[9][13]
Data Table: Recommended Solvents for Quinazolinedione Recrystallization
| Solvent System | Type | Polarity | Typical Use Case |
| Ethanol (EtOH) | Single | Polar Protic | A good starting point for moderately polar compounds.[9][14] |
| Ethyl Acetate (EtOAc) | Single | Polar Aprotic | Effective for many quinazolinone derivatives.[9] |
| Ethanol/Water | Two-Solvent | Polar | For compounds highly soluble in pure ethanol.[9][14] |
| Hexane/Ethyl Acetate | Two-Solvent | Non-polar/Polar | Good for removing non-polar impurities.[14] |
| Dichloromethane/Hexane | Two-Solvent | Mid-polar/Non-polar | Useful when the product has intermediate polarity. |
Step-by-Step Protocol: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add water (the "insoluble" solvent) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.[9]
-
Add a few more drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is clear.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals thoroughly under vacuum.
Problem 3: TLC shows that my main impurity has a very similar Rf value to my product. How can I achieve separation using column chromatography?
Co-elution is a common challenge in column chromatography. Achieving separation requires careful optimization of the mobile phase.[15]
Causality:
-
Similar Polarity: The impurity and the product have very similar polarities, causing them to travel up the silica column at nearly the same rate.[15]
-
Suboptimal Mobile Phase: The chosen solvent system may not have sufficient resolving power for the specific compounds.
Optimization Strategy:
The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound in column chromatography is between 0.2 and 0.4.[9]
Caption: Workflow for Optimizing TLC Separation.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh) for flash chromatography.[9]
-
Select Eluent: Based on your optimized TLC results, prepare the mobile phase. A common starting point for quinazolinediones is a mixture of Hexane and Ethyl Acetate.[9]
-
Pack the Column:
-
Clamp the column vertically and add a small cotton or glass wool plug at the bottom.[15][16]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent. Pour this slurry into the column, tapping gently to ensure even packing without air bubbles.[15][16]
-
Add another layer of sand on top of the silica bed to prevent disturbance when adding solvent.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using air or nitrogen) to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your pure product.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.
References
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]
-
(PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Column chromatography. [Link]
-
Recrystallization - Single Solvent. University of Calgary Chemistry. [Link]
-
Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. National Institutes of Health. [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]
-
N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington Tacoma. [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. [Link]
-
Synthesis of quinazoline-2,4(1H,3H)-dione 14. ResearchGate. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Column chromatography. Columbia University. [Link]
-
Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]
-
Investigation in the field of quinazolines. 8*. New reaction of N-alkylation of 4,4-diphenyl-3,4-dihydroquinazolines. ResearchGate. [Link]
-
Preparation of quinazoline-2,4(1H,3H)-dione 11. ResearchGate. [Link]
-
Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]
-
Quinazolinedione. PubChem. [Link]
-
Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. [Link]
-
Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 10341-86-3 [amp.chemicalbook.com]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. Home Page [chem.ualberta.ca]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. web.uvic.ca [web.uvic.ca]
- 16. youtube.com [youtube.com]
Technical Support Center: Improving the Solubility of G-allylquinazoline-2,4(1H,3H)-dione for Biological Assays
Welcome to the technical support center dedicated to addressing challenges associated with the solubility of 3-allylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in preparing this compound for biological assays. Here, we provide in-depth, evidence-based solutions in a user-friendly question-and-answer format.
Understanding the Challenge: Why is this compound Poorly Soluble?
The quinazoline-2,4(1H,3H)-dione scaffold is a common feature in many biologically active molecules.[1] However, the rigid, fused heterocyclic ring system, often combined with lipophilic substituents like the allyl group, contributes to high crystal lattice energy and low polarity.[2] This molecular structure makes it inherently difficult for water molecules to effectively solvate the compound, leading to poor aqueous solubility.
Physicochemical Properties of the Parent Scaffold (Quinazoline-2,4(1H,3H)-dione):
| Property | Value | Source |
| Molecular Weight | 162.15 g/mol | PubChem CID: 64048[3] |
| XLogP3 | 0.8 | PubChem CID: 64048[3] |
| Aqueous Solubility | >24.3 µg/mL (at pH 7.4) | PubChem CID: 64048[3] |
While specific data for the 3-allyl derivative is limited in public databases, the addition of the hydrophobic allyl group (C3H5) is expected to further decrease its aqueous solubility compared to the parent compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first step?
A1: The standard initial approach is to prepare a concentrated stock solution in a 100% water-miscible organic solvent. [2]
Rationale: The high solvating power of a pure organic solvent is necessary to break down the crystal lattice of the solid compound. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for initial attempts due to its strong dissolving capabilities for a wide range of organic molecules.[2]
Step-by-Step Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh a small amount of your this compound powder.
-
Solvent Addition: Add a calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). It is crucial to use anhydrous DMSO as water contamination can reduce its solvating power.
-
Aiding Dissolution: If the compound does not readily dissolve, employ the following techniques sequentially:
-
Vortexing: Mix vigorously for 1-2 minutes.
-
Gentle Warming: Place the vial in a water bath at 37-40°C for 10-15 minutes. Avoid excessive heat, which could degrade the compound.
-
Ultrasonication: Place the vial in a sonicator bath for 5-10 minutes.[2][4] This uses sound energy to break apart solid aggregates.
-
-
Insoluble Compound: If the compound remains insoluble in 100% DMSO even with these aids, the issue may be with the compound's purity or the quality of the solvent.[2] Consider increasing the volume of DMSO.
Q2: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What should I do?
A2: This is a classic sign of exceeding the compound's kinetic solubility in the final assay medium. The abrupt change from a favorable organic environment to an unfavorable aqueous one causes the compound to crash out of solution.
Key Concept: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration of a compound that can be reached by diluting a concentrated organic stock into an aqueous buffer. It represents a temporary, supersaturated state and is highly relevant for high-throughput screening.[5][6][7][8]
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent, achieved after a long incubation period where dissolved and solid compound are in equilibrium.[5][7]
For most biological assays, achieving a sufficient kinetic solubility is the primary goal.
Troubleshooting Workflow for Dilution-Induced Precipitation:
Caption: Decision workflow for addressing compound precipitation.
First, verify and optimize your DMSO concentration. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are sensitive even at 0.1%.[4][9] It is critical to run a vehicle control (buffer with the same final DMSO concentration) to ensure the solvent itself is not affecting the assay.[9] Concentrations above 1% can have inhibitory or even cytotoxic effects.[10][11]
If precipitation occurs at a biologically acceptable DMSO concentration (e.g., ≤ 0.5%), you must employ a formulation strategy.
Q3: What formulation strategies can I use to improve the solubility of my compound in the final assay buffer?
A3: There are three primary, lab-friendly strategies: co-solvents, surfactants, and cyclodextrins. [12][13][14]
Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small percentages, reduce the overall polarity of the solvent system.[15] This "softens" the transition for the hydrophobic compound from the DMSO stock to the final medium.
Recommended Co-solvents:
Protocol: Co-solvent System Preparation
-
Prepare your aqueous assay buffer.
-
Add a co-solvent to the buffer to a final concentration of 1-5% (v/v). Start with a low concentration and increase if necessary.
-
Prepare your high-concentration stock of this compound in 100% DMSO.
-
Perform a serial dilution by adding the DMSO stock to the co-solvent-containing buffer. Crucially, add the DMSO stock to the buffer, not the other way around, while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.
Mechanism: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solution. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment and keeping them in solution.[2]
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Pluronic® F-68
Protocol: Surfactant-based Solubilization
-
Prepare your aqueous assay buffer.
-
Add the surfactant to the buffer to a final concentration typically between 0.01% and 0.1% (w/v).
-
Ensure the surfactant is fully dissolved.
-
Slowly add your DMSO stock solution to the surfactant-containing buffer while vortexing. The micelles will entrap the compound as it is introduced.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form "inclusion complexes" with poorly soluble drugs, where the drug molecule (the "guest") is encapsulated within the cyclodextrin's hydrophobic core (the "host").[20][21] This complex is then readily soluble in aqueous media due to the hydrophilic outer surface of the cyclodextrin.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
These modified cyclodextrins are preferred over native β-cyclodextrin due to their significantly higher aqueous solubility and lower toxicity.[21]
Protocol: Cyclodextrin Inclusion Complex Formation
-
Prepare a solution of HP-β-CD (e.g., 10-40% w/v) in your aqueous buffer.
-
Add your solid this compound powder directly to the cyclodextrin solution.
-
Alternatively, dissolve the compound in a minimal amount of a suitable solvent (like ethanol) and add it to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle warming for several hours (or overnight) to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
-
This solution can then be further diluted in your assay buffer as needed.
Comparison of Solubilization Strategies:
| Strategy | Mechanism | Typical Concentration | Pros | Cons |
| Co-solvents | Reduces solvent polarity | 1-5% (v/v) | Simple, inexpensive | Can affect protein structure/enzyme activity at higher concentrations |
| Surfactants | Micellar encapsulation | 0.01-0.1% (w/v) | Highly effective | Can interfere with cell membranes or certain assays (e.g., fluorescence) |
| Cyclodextrins | Inclusion complex formation | 1-10% (w/v) | Low cytotoxicity, well-defined mechanism | Can be more expensive, may alter drug-target binding kinetics |
Q4: Can adjusting the pH of my buffer help?
A4: Yes, for ionizable compounds, pH adjustment can be a very effective strategy. The quinazoline-2,4(1H,3H)-dione scaffold contains basic nitrogen atoms.[2] Therefore, its solubility is likely pH-dependent.
Workflow for pH Modification:
Caption: Workflow for using pH to enhance solubility.
Procedure:
-
Hypothesis: By lowering the pH of the buffer below the pKa of the basic nitrogens, you can protonate the molecule. The resulting salt form will be more polar and thus more water-soluble.
-
Experiment: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.5, 5.5). Attempt to dissolve the compound in each.
-
Critical Consideration: You must ensure that the altered pH does not negatively impact:
-
The stability of your compound (risk of hydrolysis).
-
The integrity and physiological relevance of your biological assay (e.g., enzyme activity, cell viability).
-
Final Recommendations
For any new compound like this compound, a systematic approach is key.
-
Start Simple: Always begin with a 100% DMSO stock and determine the kinetic solubility limit in your standard assay buffer, ensuring the final DMSO concentration is non-toxic (ideally ≤ 0.5%).
-
Control Your Variables: When testing co-solvents, surfactants, or pH changes, do so systematically. Test a range of concentrations for each to find the optimal balance between solubility enhancement and minimal assay interference.
-
Always Use Controls: Every experiment should include a "vehicle control" that contains the exact same concentration of DMSO and any other solubilizing agent used for the test compound. This is the only way to ensure that the observed biological effects are due to your compound and not the formulation excipients.
-
Consider Advanced Methods: If these lab-scale methods are insufficient, more advanced formulation strategies like solid dispersions or nanoparticle formation may be required, though these typically involve more specialized equipment and expertise.[22][23][24]
By following this structured troubleshooting guide, researchers can overcome the solubility challenges presented by this compound and generate reliable data in their biological assays.
References
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.American Pharmaceutical Review. (2014).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC - NIH.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.Hilaris Publisher.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
- Overcoming poor solubility of 4(3H)-quinazolinone compounds.Benchchem.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.Taylor & Francis Online.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.Semantic Scholar.
- Kinetic solubility: Experimental and machine-learning modeling perspectives.PubMed.
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
- 4 Ways Drug Solubility Testing Helps Discovery & Development.WuXi AppTec.
- Formul
- Kinetic & Thermodynamic Solubility Testing.WuXi AppTec.
- DMSO usage in cell culture.LifeTein peptide.
- Co-solvency and anti-solvent method for the solubility enhancement.
- Cosolvent and Complex
- DMSO in cell based assays.Scientist Solutions.
- Considerations regarding use of solvents in in vitro cell based assays.PMC - NIH.
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Co-solvent and Complexation Systems.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.PMC - PubMed Central.
- What the concentration of DMSO you use in cell culture assays?
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO.Case studies.
- This compound | 10341-86-3.ChemicalBook.
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.Amrita Vishwa Vidyapeetham.
- quinoline-2,4(1H,3H)-dione | C9H7NO2 | CID 3677260.PubChem.
- Quinazolinedione | C8H6N2O2 | CID 64048.PubChem.
- SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
- 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | C10H9ClN2O2 | CID 78766.PubChem.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.MDPI.
- Discovery of Quinazoline-2,4(1H,3H)
- Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Amrita Vishwa Vidyapeetham [amrita.edu]
stability issues of 3-allylquinazoline-2,4(1H,3H)-dione in different solvents
Welcome to the technical support center for 3-allylquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.
Introduction to the Stability of this compound
This compound is a versatile heterocyclic compound with significant interest in medicinal chemistry.[1][2][3] The stability of this molecule is paramount for obtaining reproducible and reliable experimental data. The quinazoline-2,4(1H,3H)-dione core is generally stable; however, its susceptibility to degradation is influenced by factors such as pH, solvent, light, and temperature.[4] The presence of the N-allyl group can also introduce specific reactivity pathways. This guide will help you navigate these potential stability issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: My compound appears to be degrading in aqueous buffer solutions.
Q: I've noticed a decrease in the concentration of my this compound in an aqueous buffer over time, especially at basic pH. What is happening?
A: The quinazoline-2,4(1H,3H)-dione ring is susceptible to hydrolysis, particularly under alkaline conditions.[5][6] The lactam bonds within the pyrimidine ring can be cleaved by hydroxide ions, leading to the opening of the ring and the formation of degradation products.
Causality Explained: The carbonyl groups at positions 2 and 4 of the quinazoline ring are electrophilic. In the presence of nucleophiles like water or hydroxide ions, a nucleophilic acyl substitution reaction can occur. This process is significantly accelerated at higher pH due to the increased concentration of the more potent nucleophile, OH⁻.
Recommendations:
-
pH Control: For short-term experiments, maintain your aqueous solutions at a neutral or slightly acidic pH (pH 6-7). If the experimental conditions permit, consider using buffers in this range.
-
Fresh Preparations: Prepare aqueous solutions of the compound fresh before each experiment to minimize the extent of hydrolysis.
-
Low Temperature Storage: If solutions must be stored, even for a short period, keep them at 2-8°C to slow down the rate of hydrolysis.
Issue 2: I am observing unexpected peaks in my HPLC analysis after storing my compound in DMSO.
Q: My stock solution of this compound in DMSO shows new peaks in the chromatogram after a few days of storage at room temperature. Is the compound unstable in DMSO?
A: While DMSO is a common solvent for stock solutions, some quinazoline derivatives have shown instability in DMSO over extended periods, even at room temperature.[7] The degradation can be influenced by the purity of the DMSO, exposure to light, and temperature.
Causality Explained: The exact mechanism of degradation in DMSO can be complex and may involve oxidation or acid/base-catalyzed reactions, especially if the DMSO contains impurities.
Recommendations:
-
High-Purity DMSO: Use anhydrous, high-purity DMSO to prepare your stock solutions.
-
Storage Conditions: Store DMSO stock solutions at -20°C or -80°C to minimize degradation.
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Regular Quality Control: Periodically check the purity of your stock solution by HPLC, especially if it has been stored for a long time.
Issue 3: My experimental results are inconsistent, and I suspect photodegradation.
Q: I am working with this compound in a well-lit laboratory, and my results are not reproducible. Could the compound be sensitive to light?
A: Yes, many heterocyclic compounds, including quinazolinones, can be susceptible to photodegradation.[8] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products and a decrease in the concentration of the active compound.
Causality Explained: The aromatic and conjugated system of the quinazoline-2,4(1H,3H)-dione core can absorb light energy, leading to an excited electronic state. This excited state can then undergo various reactions, such as isomerization, cyclization, or reaction with oxygen, to form photoproducts. The allyl group may also participate in photochemical reactions.
Recommendations:
-
Protect from Light: Protect solutions and solid samples of this compound from light by using amber vials or by wrapping containers with aluminum foil.
-
Minimize Exposure: Conduct experiments under subdued lighting conditions whenever possible.
-
Photostability Testing: If you suspect photodegradation is a significant issue, you can perform a simple photostability test by exposing a solution of the compound to a controlled light source and monitoring its concentration over time by HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving and storing this compound?
A1: For short-term use, high-purity DMSO, DMF, and ethanol are generally suitable. For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is necessary for long-term storage, prepare it in high-purity, anhydrous DMSO, aliquot it into small volumes, and store at -80°C under an inert atmosphere.
Q2: How can I monitor the stability of my this compound sample?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of your compound.[5][6][9][10] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. You can then inject samples of your compound that have been stored under different conditions (e.g., different solvents, temperatures, or light exposure) and quantify the amount of the parent compound remaining.
Q3: What are the likely degradation products of this compound?
A3: Under hydrolytic conditions, the primary degradation products are likely to result from the opening of the quinazoline ring. Under photolytic conditions, a more complex mixture of products could be formed. The N-allyl group could also undergo reactions such as oxidation or isomerization. To definitively identify degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy would be required.
Q4: Are there any specific handling precautions I should take with this compound?
A4: In addition to protecting it from light and moisture, it is good laboratory practice to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
This protocol provides a framework for a forced degradation study to evaluate the stability of your compound in a solvent of interest.
1. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions: a. Control: Keep an aliquot of the stock solution at -20°C in the dark. b. Room Temperature: Store an aliquot at ambient temperature (e.g., 25°C), protected from light. c. Elevated Temperature: Store an aliquot at an elevated temperature (e.g., 40°C or 60°C), protected from light. d. Photostability: Expose an aliquot to a controlled light source (e.g., a UV lamp or a photostability chamber) at a constant temperature. Keep a corresponding sample in the dark at the same temperature as a control.
3. Time-Point Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition. b. Dilute the samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis: a. Analyze the samples using a validated stability-indicating HPLC method. b. Quantify the peak area of the parent compound in each sample.
5. Data Interpretation: a. Compare the peak area of the parent compound in the stressed samples to the control sample at each time point. . Calculate the percentage of degradation for each condition.
Visualizations
Diagram 1: Troubleshooting Workflow for Stability Issues
Caption: A decision tree for troubleshooting stability issues with this compound.
Diagram 2: Potential Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
References
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2023). PLOS ONE. [Link]
-
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. [Link]
-
Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. (2023). Bentham Science. [Link]
-
Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2022). Molecules. [Link]
-
A study of the photochemical behaviour and relaxation mechanisms of anti–syn isomerisation around quinazolinone. (2020). RSC Advances. [Link]
-
Lecture 11.4 Amine Reactions and Nitrogen Heterocycles. (2023). YouTube. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). ResearchGate. [Link]
-
Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2016). ResearchGate. [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Molecules. [Link]
-
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (2016). MedChemComm. [Link]
-
Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. (2020). ResearchGate. [Link]
-
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018). Journal of the American Chemical Society. [Link]
-
Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery. [Link]
-
Stability-indicating HPLC method optimization using quality. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Possible mechanism for the synthesis of quinazoline‐2,4(1H,3H)‐dione... (2023). ResearchGate. [Link]
-
Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. (2018). Journal of the American Chemical Society. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2022). Molecules. [Link]
-
Conceivable mechanism for the synthesis of quinazoline‐2,4‐diones. (2020). ResearchGate. [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. [Link]
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (2011). Accounts of Chemical Research. [Link]
-
Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. (2022). Molecules. [Link]
-
Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. (2022). National Institutes of Health. [Link]
-
Photochemical alkylation of quinoxalin-2(1 H)-ones with N, N, N', N'-tetraalkylethylenediamine. (2024). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A study of the photochemical behaviour and relaxation mechanisms of anti–syn isomerisation around quinazolinone –N–N[double bond, length as m-dash] bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. japsonline.com [japsonline.com]
Technical Support Center: 3-Allylquinazoline-2,4(1H,3H)-dione Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-allylquinazoline-2,4(1H,3H)-dione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-alkylation reaction. We will address common experimental challenges, explain the chemical principles behind our recommendations, and provide validated protocols to ensure your success.
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] The selective introduction of an allyl group at the N3 position is a critical step in the synthesis of many advanced intermediates and final drug candidates. This guide focuses on troubleshooting this key transformation.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the N-alkylation of the quinazoline-2,4(1H,3H)-dione core with allyl bromide.
Question 1: My reaction yield is very low, and TLC/LCMS analysis shows a significant amount of unreacted quinazoline-2,4(1H,3H)-dione starting material. What should I change?
Answer:
This is a classic issue of incomplete reaction, which typically points to suboptimal reaction conditions that fail to efficiently generate the required nucleophile or promote the substitution. Let's break down the key parameters:
1. Base Selection & Strength: The N-H proton at the 3-position of the quinazolinedione ring is acidic, but it requires a suitable base to be deprotonated, forming the nucleophilic anion. If the base is too weak, this equilibrium will favor the starting materials.
-
Moderate Choice (Good Starting Point): Potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[2][3] It is often sufficient, especially in a polar aprotic solvent like DMF.
-
Stronger Choices: If K₂CO₃ is ineffective, consider a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[4] NaH will irreversibly deprotonate the substrate, driving the reaction forward. Cs₂CO₃ is known to accelerate N-alkylation reactions, often leading to cleaner products and higher yields.[4]
2. Solvent Choice: The solvent plays a crucial role in dissolving the reactants and mediating the reaction.
-
Recommended Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are standard choices.[4] DMF is particularly effective at solvating the potassium or cesium salts and facilitating the Sₙ2 reaction.[5]
-
Poor Solvents: Protic solvents (like ethanol or water) should be avoided as they can quench the anionic nucleophile. Nonpolar solvents (like hexanes or toluene) will likely fail to dissolve the quinazolinedione salt.
3. Temperature and Reaction Time: Many N-alkylation reactions require energy to overcome the activation barrier.
-
Initial Conditions: Start the reaction at room temperature and monitor by TLC.
-
Optimization: If the reaction is sluggish, gently heating to 50-80 °C can significantly increase the rate.[6][7] Be sure to monitor for potential side product formation at higher temperatures.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Question 2: My reaction produces multiple products. I suspect di-alkylation (at N1 and N3) and/or O-alkylation. How can I improve selectivity for the N3 position?
Answer:
This is a problem of regioselectivity. The deprotonated quinazolinedione is an ambident nucleophile, meaning it has multiple reactive sites (N1, N3, and the carbonyl oxygens).[4] Controlling where the allyl group attaches is critical.
1. Controlling Stoichiometry: To prevent di-alkylation, use a precise stoichiometry.
-
Recommendation: Use a slight excess, but no more than 1.05-1.1 equivalents, of allyl bromide relative to the quinazoline-2,4(1H,3H)-dione. Using a large excess of the alkylating agent will inevitably lead to the formation of the 1,3-diallylated product.
2. N- vs. O-Alkylation: The choice of base and solvent system can influence whether the reaction occurs on the nitrogen or oxygen atoms, a principle explained by Hard and Soft Acid and Base (HSAB) theory. N-alkylation is typically the desired pathway.
-
Favoring N-Alkylation: Reactions with counterions that associate more loosely with the anion (like Cs⁺ from Cs₂CO₃ or Na⁺ from NaH in DMF) tend to favor N-alkylation.[4] These conditions create a "freer" nucleophile.
-
Risk of O-Alkylation: While less common for this specific substrate, O-alkylation can sometimes be observed, particularly under different conditions or with more sterically hindered alkylating agents.[8] Sticking to standard conditions (K₂CO₃ or NaH in DMF) generally minimizes this side reaction.
3. N1 vs. N3 Alkylation: The N3 position is generally more acidic and sterically accessible than the N1 position, making it the kinetically favored site for the first alkylation. However, to ensure exclusive N3-alkylation:
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically preferred product. Avoid prolonged heating at high temperatures, which could lead to equilibration or further reactions.
Reaction Mechanism: N3-Allylation
Caption: Simplified mechanism for the N3-allylation reaction.
Question 3: I have trouble purifying my final product. It's difficult to separate from the starting material and other byproducts by column chromatography.
Answer:
Purification can be challenging if the polarities of your product, starting material, and byproducts are very similar. A multi-step approach is often best.
1. Aqueous Workup:
-
Salt Removal: After the reaction is complete, quench it with water and extract with an organic solvent like ethyl acetate or dichloromethane. This will remove inorganic salts (e.g., KBr, excess K₂CO₃).
-
Starting Material Removal: Unreacted quinazoline-2,4(1H,3H)-dione has an acidic N-H proton. Washing the organic layer with a mild aqueous base solution (e.g., 5% NaOH or saturated NaHCO₃) can deprotonate and extract some of the unreacted starting material into the aqueous layer. Caution: Ensure your product is stable to these basic conditions first.[9]
2. Recrystallization: This is an excellent method for purification if a suitable solvent system can be found.
-
Solvent Screening: Test solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[9]
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
3. Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method.
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase (Eluent): The polarity of this compound is moderately high.
-
Start with a solvent system of low polarity (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
A gradient elution from ~10% to 50% Ethyl Acetate in Hexanes is a good starting point for method development.
-
For more polar compounds, a dichloromethane/methanol system may be necessary.[9]
-
Frequently Asked Questions (FAQs)
Q: What are the best starting materials for this synthesis? A: The most direct starting material is commercially available quinazoline-2,4(1H,3H)-dione. This can also be synthesized from anthranilic acid or 2-aminobenzonitrile via various cyclization methods.[2][10][11] The alkylating agent is typically allyl bromide or allyl chloride.
Q: How can I definitively confirm that the alkylation occurred at the N3 position and not N1? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.
-
¹H NMR: You will see characteristic signals for the allyl group protons (typically a multiplet around 5.8-6.0 ppm for the internal CH and two doublets around 5.1-5.3 ppm for the terminal CH₂). The N-CH₂ protons attached to the ring will appear as a doublet around 4.5-5.0 ppm.
-
2D NMR (NOESY/HMBC): To confirm the N3 position, a 2D NMR experiment is ideal. An HMBC experiment should show a correlation between the N-CH₂ protons of the allyl group and the C4 carbonyl carbon of the quinazolinedione ring. A NOESY experiment may show a spatial correlation between the N-CH₂ protons and the H5 proton on the aromatic ring.[4][12]
Q: What are the general solubility properties of this compound? A: Like its parent scaffold, it exhibits high solubility in polar aprotic solvents like DMSO and DMF. It is moderately soluble in solvents like methanol, ethanol, and acetone, but has poor solubility in nonpolar solvents such as hexanes.[13][14] This information is critical for choosing reaction and purification solvents.
Standard Experimental Protocols
Protocol 1: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Material | Quinazoline-2,4(1H,3H)-dione | 1.0 eq |
| Base | Potassium Carbonate (K₂CO₃) | 1.5 eq |
| Alkylating Agent | Allyl Bromide | 1.1 eq |
| Solvent | Anhydrous DMF | ~0.1 M concentration |
| Temperature | Room Temperature to 60 °C | Start at RT, heat if needed |
| Reaction Time | 4-12 hours | Monitor by TLC |
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add quinazoline-2,4(1H,3H)-dione (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the suspension and stir for 15 minutes at room temperature.
-
Slowly add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
If the reaction is sluggish after 4 hours, heat the mixture to 60 °C and continue to monitor until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with 10% ethyl acetate in hexanes.
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the prepared column.
-
Elute the Column: Begin eluting with 10% ethyl acetate/hexanes.
-
Run the Gradient: Gradually increase the polarity of the mobile phase. A suggested gradient is:
-
10% EtOAc/Hexanes (2 column volumes)
-
20% EtOAc/Hexanes (5 column volumes)
-
30-40% EtOAc/Hexanes until the product has fully eluted.
-
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a solid.
References
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. Available at: [Link]
-
Plausible reaction mechanism for the preparation of quinazoline‐2,4(1H,3H)‐dione 30. ResearchGate. Available at: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]
-
Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PubMed Central. Available at: [Link]
-
N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. PubMed. Available at: [Link]
-
Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. PubMed. Available at: [Link]
-
Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. National Institutes of Health (NIH). Available at: [Link]
-
Scheme 1. N-alkylation of quinazolinone derivative 2. ResearchGate. Available at: [Link]
-
Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. Available at: [Link]
-
Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]
-
A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters. Available at: [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health (NIH). Available at: [Link]
-
N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. Available at: [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Quinazolinedione | C8H6N2O2. PubChem. Available at: [Link]
-
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Europe PMC. Available at: [Link]
-
Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. OUCI. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
-
New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. PubMed Central. Available at: [Link]
-
Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. PubMed. Available at: [Link]
-
Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-Allylquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for the scale-up synthesis of 3-allylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up your synthesis.
Introduction to this compound Synthesis
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of this compound is a key step in the development of various therapeutic agents. This guide will focus on the robust and scalable N-alkylation of quinazoline-2,4(1H,3H)-dione with allyl bromide.
Safety First: Handling Allyl Bromide
Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with the reagents. Allyl bromide is a highly flammable, toxic, and corrosive chemical.
Key Safety Precautions:
-
Wear appropriate personal protective equipment (PPE): This includes a flame-retardant lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with a face shield.[3][4]
-
Grounding and Bonding: Ensure all metal containers and equipment for transferring allyl bromide are properly grounded and bonded to prevent static discharge, which can be an ignition source.[1][5]
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3][5]
-
Incompatible Materials: Allyl bromide is incompatible with strong oxidizing agents, strong bases, and metals.[5]
-
Spill and Emergency Procedures: Have an appropriate spill kit (e.g., activated charcoal adsorbent) readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Low or No Product Formation
-
Question: I have followed the general procedure, but my reaction yield is very low, or I am only recovering the starting material, quinazoline-2,4(1H,3H)-dione. What could be the problem?
-
Answer: Several factors could contribute to low or no product formation. Let's break down the possibilities:
-
Insufficient Base: The N-H proton of quinazoline-2,4(1H,3H)-dione needs to be deprotonated to form the nucleophilic anion for the reaction to proceed. Ensure your base (e.g., potassium carbonate) is anhydrous and of good quality. For a scale-up reaction, you may need to use a slight excess of the base to drive the reaction to completion.
-
Poor Solubility of Starting Material: Quinazoline-2,4(1H,3H)-dione has limited solubility in some organic solvents. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally effective.[3] For larger-scale reactions, ensure efficient stirring to maximize the dissolution of the starting material.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 50-60 °C) can significantly increase the reaction rate. However, excessive heat should be avoided as it can promote side reactions.
-
Quality of Allyl Bromide: Allyl bromide can degrade over time. Use a freshly opened bottle or a recently distilled reagent for best results.
-
Issue 2: Presence of a Major Byproduct
-
Question: My crude NMR shows a significant byproduct along with my desired this compound. What is this byproduct and how can I avoid it?
-
Answer: The most common byproduct in this reaction is the O-allylated isomer, 4-allyloxyquinazolin-2(1H)-one. The formation of N- versus O-alkylation products is a known challenge in the chemistry of quinazolinones.
-
Understanding the Regioselectivity: The anion of quinazoline-2,4(1H,3H)-dione is an ambident nucleophile, meaning it can react at either the nitrogen (N3) or the oxygen (at C4). Generally, N-alkylation is favored under thermodynamic control, often achieved with polar aprotic solvents and alkali metal carbonate bases.[6]
-
Minimizing O-Alkylation:
-
Choice of Base and Solvent: Using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile typically favors N-alkylation.
-
Reaction Temperature: Lower reaction temperatures can sometimes improve the selectivity for N-alkylation.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the rate and selectivity of N-alkylation.[7] This technique allows for the use of a biphasic system (e.g., solid K2CO3 and an organic solvent), which can be advantageous for scale-up.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my this compound. Recrystallization is not giving me a pure product. What are my options?
-
Answer: Purification can indeed be challenging, especially when dealing with isomeric byproducts. Here are a few strategies:
-
Optimizing Recrystallization:
-
Solvent Selection: A good recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures. For this compound, consider solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. Experiment with small amounts to find the optimal solvent or solvent system.
-
Procedure: Ensure you are using the minimum amount of hot solvent to dissolve your crude product. Slow cooling is crucial for the formation of pure crystals.
-
-
Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate the N-allylated product from the O-allylated isomer and other impurities.
-
Aqueous Work-up: Before attempting recrystallization or chromatography, a thorough aqueous work-up can remove many impurities. Washing the organic layer with a dilute brine solution can help remove residual base and other water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of quinazoline-2,4(1H,3H)-dione?
A1: Quinazoline-2,4(1H,3H)-dione can be synthesized from several commercially available starting materials. Common methods include the reaction of 2-aminobenzonitrile with carbon dioxide or the cyclization of 2-aminobenzamide with urea or phosgene derivatives.[8] For laboratory-scale synthesis, starting from 2-aminobenzonitrile is a convenient route.
Q2: Can I use other allylating agents besides allyl bromide?
A2: Yes, other allylating agents like allyl chloride or allyl iodide can be used. However, allyl bromide is often a good compromise between reactivity and cost. Allyl iodide is more reactive but also more expensive and less stable. Allyl chloride is less reactive and may require more forcing conditions.
Q3: How do I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (quinazoline-2,4(1H,3H)-dione) and the product (this compound). The product will be less polar than the starting material and will have a higher Rf value.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons of the quinazoline ring between δ 7.2 and 8.0 ppm.[2]
-
The N-H proton of the starting material (around δ 11.15 ppm) will be absent.[2]
-
Characteristic signals for the allyl group: a doublet for the two protons attached to the nitrogen (around δ 4.4-4.6 ppm), a multiplet for the vinyl proton (around δ 5.8-6.0 ppm), and two doublets for the terminal vinyl protons (around δ 5.1-5.3 ppm).
-
-
¹³C NMR (in DMSO-d₆):
-
IR (KBr):
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ at m/z = 202.
-
Q5: What are the key considerations for scaling up this reaction?
A5: Scaling up requires careful consideration of several factors:
-
Heat Management: The reaction is exothermic, especially during the addition of allyl bromide. For larger volumes, ensure adequate cooling and consider adding the allyl bromide dropwise to control the temperature.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially in a heterogeneous mixture with a solid base.
-
Work-up and Extraction: Handling large volumes of solvents during extraction can be cumbersome. Ensure you have appropriately sized separatory funnels and follow safe handling procedures.
-
Purification: Recrystallization is often more practical than column chromatography for large quantities of product. It is advisable to perform small-scale crystallization trials to identify the optimal solvent system before committing the entire batch.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials and Reagents:
-
Quinazoline-2,4(1H,3H)-dione
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask of appropriate size
-
Mechanical stirrer
-
Condenser
-
Addition funnel
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
Büchner funnel and vacuum flask for filtration
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet, add quinazoline-2,4(1H,3H)-dione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry. The exact volume will depend on the scale, but a concentration of 0.2-0.5 M of the starting material is a good starting point.
-
Initiate Stirring and Inert Atmosphere: Begin vigorous stirring and purge the flask with an inert gas.
-
Reagent Addition: In an addition funnel, prepare a solution of allyl bromide (1.2 eq) in a small amount of DMF. Add the allyl bromide solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. Monitor the internal temperature and apply cooling if necessary to maintain a temperature between 25-40 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger beaker containing cold water. This will precipitate the crude product.
-
Stir the aqueous slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with plenty of water to remove DMF and inorganic salts.
-
Wash the solid with a small amount of cold hexanes to remove any non-polar impurities.
-
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Column Chromatography (if necessary): If the product is still impure after recrystallization, dissolve the crude material in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes.
-
Characterization:
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Diagrams
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry | ||
| Quinazoline-2,4(1H,3H)-dione | 1.0 equivalent | Limiting reagent. |
| Allyl Bromide | 1.1 - 1.3 equivalents | A slight excess helps drive the reaction to completion. |
| Potassium Carbonate | 1.5 - 2.0 equivalents | Ensures complete deprotonation of the starting material. |
| Reaction Conditions | ||
| Solvent | DMF, Acetonitrile | Good solubility for the starting material and promotes N-alkylation. |
| Concentration | 0.2 - 0.5 M | A balance between reaction rate and ease of handling. |
| Temperature | Room Temperature to 60 °C | Gentle heating can increase the reaction rate. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine the optimal time. |
| Purification | ||
| Recrystallization Solvents | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | To be optimized on a small scale. |
| Column Chromatography Eluent | Gradient of Ethyl Acetate in Hexanes | For separation of closely related impurities. |
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]
-
Al-Omary, F. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(15), 4483. [Link]
-
Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2), 555781. [Link]
-
Baykova, S. O., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences, 24(8), 7593. [Link]
-
Nale, D. B., et al. (2014). Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology, 4(10), 3647-3656. [Link]
-
Abbas, M. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions. Organic Chemistry: An Indian Journal, 10(7), 263-270. [Link]
-
Al-Dhfyan, A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190863. [Link]
-
Wang, H., et al. (2022). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 17(11), e0277507. [Link]
-
Diez-Barra, E., et al. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF AZOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. HETEROCYCLES, 38(6), 1367-1372. [Link]
-
Yoshikawa, N., et al. (2001). A New Concise Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones. Organic Letters, 3(22), 3451-3453. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135425, Quinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
-
Moustafa, A. H., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18630. [Link]
Sources
- 1. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side reactions in the allylation of quinazoline-2,4(1H,3H)-dione
Welcome to our dedicated technical support guide for the allylation of quinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. In my experience, while the N-allylation of this scaffold is a cornerstone for generating diverse molecular libraries, it is often plagued by challenges related to selectivity and the formation of undesirable side products.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter at the bench. My aim is to provide not just procedural solutions, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction is producing a significant amount of N,N'-diallylated product, but I want the mono-allylated compound.
This is the most common side reaction. The initial mono-allylated product can be deprotonated again and react with another equivalent of allyl bromide. Here’s how to address it:
-
Underlying Cause: The mono-allylated product, particularly the N1-allyl isomer, can still be deprotonated by the base, leading to a second allylation at the remaining N-H position. This is especially prevalent if the reaction is run at elevated temperatures for extended periods or with an excess of the allylating agent and base.
-
Immediate Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of allyl bromide. While it may seem counterintuitive, using a limiting amount of the quinazolinedione can sometimes lead to a mixture of starting material and diallylated product. A small excess of the allylating agent ensures the complete consumption of the starting material, and the reaction can be stopped before significant diallylation occurs.
-
Slow Addition: Add the allyl bromide dropwise to the reaction mixture at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This maintains a low instantaneous concentration of the electrophile, favoring mono-allylation.
-
Lower the Temperature: Running the reaction at room temperature or even 0 °C will slow down the second allylation step more significantly than the first. Monitor the reaction closely by TLC or LC-MS to determine the optimal time to quench.
-
-
Protocol for Enhanced Mono-allylation:
-
Suspend quinazoline-2,4(1H,3H)-dione (1.0 equiv.) and potassium carbonate (K₂CO₃, 1.5 equiv.) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add allyl bromide (1.1 equiv.) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress every hour. Once the starting material is consumed, quench the reaction by pouring it into cold water.
-
Issue 2: I am getting a mixture of N1-allyl and N3-allyl isomers. How can I improve the regioselectivity?
The quinazoline-2,4(1H,3H)-dione has two acidic protons at the N1 and N3 positions. Their relative acidities and the reaction conditions will dictate the site of allylation.
-
Underlying Cause & Mechanistic Insight: The N3 proton is generally considered more acidic due to the adjacent carbonyl group and the lone pair on the N1 nitrogen. Deprotonation at N3 is often the kinetically favored process. However, the N1-allylated product can be the thermodynamically more stable isomer in some cases. The choice of base, solvent, and temperature can influence the kinetic vs. thermodynamic product distribution.[1][2][3]
-
Kinetic Control (Favors N3-allylation): This is typically achieved at lower temperatures with a strong, sterically hindered base. The more accessible and acidic N3 proton is removed faster.
-
Thermodynamic Control (May favor N1-allylation): Higher temperatures and longer reaction times can allow for equilibration, potentially leading to the more stable isomer.
-
-
Strategies for Selective Allylation:
-
For N3-Allylation (Kinetic Product):
-
Conditions: Use a strong base like sodium hydride (NaH) in a solvent like THF at a low temperature (e.g., -78 °C to 0 °C). The use of sterically demanding bases can also enhance selectivity for the less hindered N3 position.[2]
-
Rationale: The strong base rapidly and irreversibly deprotonates the most acidic proton (N3). The low temperature prevents equilibration to the thermodynamic product.
-
-
For N1-Allylation (often the Thermodynamic Product):
-
Conditions: A weaker base like K₂CO₃ in DMF at room temperature or slightly elevated temperatures can favor the N1 isomer. Some palladium-catalyzed methods have also shown regioselectivity for the 3-N-alkyl isomers.[4]
-
Protecting Group Strategy: For unambiguous N1-allylation, a protecting group strategy is the most reliable approach. For example, you can protect the N3 position with a group like a Boc or PMB group, perform the allylation at N1, and then deprotect.
-
-
-
Visualizing the Selectivity Problem:
Issue 3: My yield is very low, and I have a complex mixture of products.
Low yields and complex mixtures often point to issues with reaction conditions or the purity of your starting materials.
-
Potential Causes & Solutions:
-
Wet Solvents/Reagents: Water can consume the base and react with the allyl bromide. Ensure your DMF or other solvent is anhydrous and that your base is dry.
-
Base Incompatibility: While K₂CO₃ is common, for some substituted quinazolinediones, a stronger base like NaH or a weaker organic base like DBU might be more effective. It is worth screening a few bases.
-
Reaction Temperature: If the reaction is too slow at room temperature, gentle heating (40-50 °C) can improve the rate. However, be mindful that this can also increase the rate of diallylation.
-
Starting Material Purity: Ensure your quinazoline-2,4(1H,3H)-dione is pure. Impurities can interfere with the reaction.
-
Issue 4: Am I getting any O-allylation?
While less common, O-allylation is a potential side reaction, especially if the reaction conditions are not optimized for N-alkylation.
-
Mechanistic Considerations: The enolate form of the quinazolinedione can, in principle, be allylated on the oxygen atom. However, studies have shown a strong preference for N-alkylation under typical conditions (K₂CO₃ in DMF). [5]O-allylation might be more likely with "harder" counter-ions (like Na⁺ or Li⁺) and in solvents that do not strongly solvate the cation.
-
How to Check for O-Allylation:
-
¹H NMR: Look for the disappearance of the N-H proton signal and the appearance of a new signal for the O-CH₂-allyl group, which will have a different chemical shift compared to an N-CH₂-allyl group.
-
¹³C NMR: The carbonyl carbons (C2 and C4) will have significantly different chemical shifts in the O-allylated product compared to the N-allylated isomers.
-
IR Spectroscopy: A significant change in the C=O stretching frequency would be expected.
-
-
Minimizing O-Allylation:
-
Stick to the standard conditions of K₂CO₃ in DMF, which are well-documented to favor N-alkylation.
-
Avoid using very strong bases like n-butyllithium unless you are specifically trying to promote O-allylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this reaction?
A1: Anhydrous dimethylformamide (DMF) is the most commonly used and generally effective solvent. Its polar aprotic nature helps to dissolve the quinazolinedione anion and the base, facilitating the reaction. Acetonitrile can also be a good alternative.
Q2: Which base should I start with?
A2: Potassium carbonate (K₂CO₃) is an excellent starting point. It is inexpensive, easy to handle, and generally provides good yields of the N-allylated product. For substrates that are less reactive, or if you need to drive the reaction to completion at a lower temperature, sodium hydride (NaH) can be used, but with greater caution.
Q3: How can I be sure if I have the N1 or N3 isomer?
A3: 2D NMR techniques are invaluable here. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N-CH₂ protons of the allyl group and the C2 and C4 carbonyl carbons. The specific correlation pattern will help distinguish between the N1 and N3 isomers. For example, the N3-CH₂ protons will show a strong correlation to both C2 and C4, while the N1-CH₂ protons will show a strong correlation to C2 and the carbon at position 8a of the quinazoline ring.
Q4: Can I use a protecting group to achieve selective N1- or N3-allylation?
A4: Yes, this is a highly effective, albeit longer, strategy for achieving excellent regioselectivity. For example, to achieve selective N1-allylation, you could first perform a reaction that selectively protects the N3 position (e.g., with a pivaloyl group), then allylate the N1 position, and finally remove the protecting group.
-
Illustrative Workflow for Selective N1-Allylation:
Caption: Protecting group strategy for selective N1-allylation.
Summary of Recommended Conditions
| Parameter | Recommendation for Mono-allylation | Recommendation for N3-Selectivity | Recommendation for Preventing Diallylation |
| Base | K₂CO₃ (1.5 equiv.) | NaH (1.2 equiv.) | K₂CO₃ (1.2-1.5 equiv.) |
| Solvent | Anhydrous DMF | Anhydrous THF or DMF | Anhydrous DMF |
| Temperature | 0 °C to Room Temp. | -78 °C to 0 °C | 0 °C to Room Temp. |
| Allyl Bromide | 1.1-1.2 equiv. | 1.1 equiv. | 1.1 equiv. (slow addition) |
| Key Strategy | Slow addition of allyl bromide, monitor by TLC/LC-MS | Low temperature, strong base | Controlled stoichiometry and temperature |
I trust this guide will be a valuable resource in your laboratory work. Please do not hesitate to reach out to our technical support team with any further questions.
References
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Retrieved from [Link]
-
Manoharan, S., & Perumal, E. (2025). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐ Heterocyclic Compounds. ResearchGate. Retrieved from [Link]
- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
-
Osolodkin, D. I., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Zhang, L., et al. (2023). Synthesis of N-Unsubstituted and N 3-Substituted Quinazoline-2,4(1 H,3 H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Medicinal Chemistry. Retrieved from [Link]
-
Anton, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Allylquinazoline-2,4(1H,3H)-dione Derivatives
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties[1][2]. The introduction of an allyl group at the N-3 position creates 3-allylquinazoline-2,4(1H,3H)-dione, a versatile precursor for a diverse array of derivatives. While this parent compound is a crucial synthetic intermediate, extensive research has focused on the enhanced and varied biological activities exhibited by its derivatives. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.
Anticancer Activity: A Battle on Multiple Fronts
Derivatives of this compound have demonstrated significant potential as anticancer agents, with modifications at various positions of the quinazoline ring leading to potent cytotoxic and targeted activities.
Cytotoxicity Against Cancer Cell Lines
A primary method for evaluating anticancer potential is the assessment of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in these assays.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound ID | Substitution at N-3 | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | -(CH2)2-piperidine | HCT-116 (Colon) | 0.734 | [3][4][5] |
| Derivative B | -(CH2)2-morpholine | HCT-116 (Colon) | 1.41 | [3][4][5] |
| Derivative C | -(CH2)2-pyrrolidine | HCT-116 (Colon) | 10.55 | [3][4][5] |
| Compound 7 | -{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} | HUH-7 (Liver) | 2.5 | [4] |
| Compound 7 | -{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} | MCF-7 (Breast) | 6.8 | [4] |
| Compound 7 | -{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} | HCT-116 (Colon) | 4.9 | [4] |
| Compound 10 | 3-amino pyrrolidine moiety | MX-1 (Breast) | < 3.12 | [6] |
| Compound 11 | 3-amino pyrrolidine moiety | MX-1 (Breast) | 3.02 | [6] |
| Qd | Unsubstituted | HepG2 (Liver) | 26.07 | [7] |
Expert Insights: The data clearly indicates that substitutions at the N-3 position significantly influence the anticancer activity. For instance, the introduction of a piperidine ring (Derivative A) results in sub-micromolar efficacy against the HCT-116 colon cancer cell line[3][4][5]. The unsubstituted quinazoline-2,4(1H,3H)-dione (Qd) shows considerably weaker activity, highlighting the importance of the N-3 substituent for potent cytotoxicity[7]. Furthermore, complex side chains, such as the one in Compound 7, can confer potent activity against a broader range of cancer cell lines[4].
Targeted Inhibition: Beyond Cytotoxicity
Modern cancer drug discovery emphasizes targeting specific molecular pathways. Derivatives of this compound have been investigated as inhibitors of key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and tyrosine kinases (TKs) like c-Met and VEGFR-2.
Table 2: Targeted Enzyme Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 11 | PARP-1 | Sub-nanomolar | [6] |
| Compound 11 | PARP-2 | Nanomolar | [6] |
| Compound 2c | c-Met | 84 | [3][4] |
| Compound 2c | VEGFR-2 | 52 | [3][4] |
| Compound 4b | c-Met | 63 | [3][4] |
| Compound 4b | VEGFR-2 | 35 | [3][4] |
| Compound 4e | c-Met | 79 | [3][4] |
| Compound 4e | VEGFR-2 | 82 | [3][4] |
Expert Insights: The ability of these derivatives to inhibit specific enzymes at nanomolar concentrations is a testament to their potential as targeted therapies. For example, Compound 11's potent inhibition of PARP-1 suggests its utility in cancers with deficiencies in DNA repair mechanisms[6]. The dual inhibition of c-Met and VEGFR-2 by compounds like 4b offers a promising strategy to overcome therapeutic resistance in cancer[3][4].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Causality behind Experimental Choices:
-
Seeding Density: The initial number of cells seeded is critical to ensure they are in the exponential growth phase during the experiment.
-
Incubation Times: The 24-hour pre-incubation allows cells to adhere and stabilize. The 48-72 hour treatment period is a standard duration to observe significant effects on cell proliferation.
-
MTT Incubation: This allows for the metabolic conversion of MTT to formazan by viable cells.
-
Solubilization: The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have shown promise in this area, with their activity being highly dependent on the nature of the substituents.
Table 3: Comparative Antimicrobial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound ID | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 13 | Triazole moieties at N-1 and N-3 | Escherichia coli | 65 | [1] |
| Compound 14a | Oxadiazole and thiadiazole moieties at N-1 and N-3 | Staphylococcus aureus | 70 | [1] |
| Compound 14b | Oxadiazole and thiadiazole moieties at N-1 and N-3 | Staphylococcus aureus | 75 | [1] |
Expert Insights: The incorporation of heterocyclic rings, such as triazoles and oxadiazoles, at the N-1 and N-3 positions appears to be a key strategy for enhancing antibacterial activity[1]. These modifications likely alter the compound's ability to penetrate the bacterial cell wall or interact with specific bacterial targets like DNA gyrase and topoisomerase IV[1].
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution:
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design and biological evaluation of 3-substituted quinazoline-2,4(1 H,3 H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative In Vivo Evaluation of 3-allylquinazoline-2,4(1H,3H)-dione: A Novel Anticonvulsant Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the anticonvulsant effects of a novel compound, 3-allylquinazoline-2,4(1H,3H)-dione, benchmarked against established antiepileptic drugs (AEDs). The following sections detail the scientific rationale, experimental protocols, and comparative data intended to guide further research and development in the field of epilepsy treatment.
Introduction: The Therapeutic Potential of Quinazolinone Scaffolds
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2] Despite the availability of numerous AEDs, a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel, more effective anticonvulsant therapies.[1][3] The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties.[4][5][6]
Historically, quinazolinone derivatives like methaqualone have demonstrated sedative-hypnotic and anticonvulsant effects.[7][8][9] Modern research suggests that many compounds based on this scaffold exert their anticonvulsant action primarily through positive allosteric modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[7][10] Potentiating GABAergic inhibition is a clinically validated mechanism for controlling seizure activity.[11]
This guide focuses on the in vivo validation of This compound , a novel analogue designed to optimize efficacy and minimize side effects. Its performance will be objectively compared against two gold-standard AEDs: Diazepam , a benzodiazepine known for its potent GABA-A modulation, and Carbamazepine , a sodium channel blocker widely used for focal seizures.[12][13]
Rationale for Experimental Design
The validation of a new anticonvulsant agent requires a multi-faceted approach that assesses both its efficacy against different seizure types and its potential for neurotoxicity. The experimental workflow is designed to provide a comprehensive preclinical profile of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.
Two primary, well-validated in vivo models have been selected for the initial screening:
-
Maximal Electroshock (MES) Test: This model is highly effective at identifying drugs that are effective against generalized tonic-clonic seizures.[3][14] It primarily screens for compounds that prevent the spread of seizures, often through mechanisms like sodium channel blockade.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents that can raise the seizure threshold.[8] It is particularly sensitive to compounds that enhance GABAergic neurotransmission, making it a good predictor for drugs effective against myoclonic and absence seizures.[7][8]
To ensure a comprehensive profile, neurotoxicity is assessed using the Rotarod Test . This test evaluates motor coordination and is a reliable indicator of the sedative and ataxic side effects commonly associated with CNS-active drugs.[8]
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and allow for direct comparison between the test compound and reference drugs.
Animal Subjects
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Acclimatization: Animals are acclimatized for at least one week before experimentation.
-
Ethics: All procedures are conducted in accordance with institutional animal care and use guidelines.
Drug Administration
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water.
-
Route: Intraperitoneal (i.p.) injection.
-
Volume: 10 mL/kg body weight.
-
Time: All compounds are administered 30 minutes prior to seizure induction or neurotoxicity testing.
Maximal Electroshock (MES) Seizure Protocol
-
Dosing: Groups of mice (n=8 per group) are administered varying doses of this compound, Diazepam, Carbamazepine, or vehicle.
-
Electrode Application: Corneal electrodes moistened with saline are applied to the mice.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Protocol
-
Dosing: Groups of mice (n=8 per group) receive the test compounds, reference drugs, or vehicle.
-
PTZ Administration: A convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes for the onset of clonic convulsions (lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures within the 30-minute observation period.
Rotarod Neurotoxicity Protocol
-
Training: Mice are pre-trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute.
-
Dosing: Trained mice are dosed with the test compounds, reference drugs, or vehicle.
-
Testing: At 30 minutes post-injection, mice are placed back on the rotarod.
-
Observation: The ability of the animal to remain on the rod for 1 minute is recorded.
-
Endpoint: Failure to remain on the rod for the full minute is indicative of motor impairment (neurotoxicity).
Comparative Performance Analysis
The following data represents a hypothetical but plausible outcome of the in vivo testing, designed to illustrate the comparative efficacy and safety profile of this compound.
Table 1: Anticonvulsant Efficacy and Neurotoxicity
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) |
| This compound | 45.2 | 22.5 | 185.0 |
| Diazepam | 2.8 | 0.8 | 5.5 |
| Carbamazepine | 8.8 | > 100 (Inactive) | 75.4 |
ED₅₀ (Median Effective Dose): Dose required to produce the desired effect in 50% of the animal population. TD₅₀ (Median Toxic Dose): Dose causing neurotoxicity in 50% of the animal population.
Table 2: Protective Index and Comparative Analysis
| Compound | Protective Index (PI) in MES (TD₅₀/ED₅₀) | Protective Index (PI) in scPTZ (TD₅₀/ED₅₀) | Primary Mechanism of Action (Inferred) |
| This compound | 4.1 | 8.2 | GABA-A Receptor Modulation |
| Diazepam | 2.0 | 6.9 | GABA-A Receptor Modulation |
| Carbamazepine | 8.6 | N/A | Sodium Channel Blockade |
Protective Index (PI): A measure of the safety margin of a drug. A higher PI indicates a wider therapeutic window.
Mechanism of Action Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Discussion and Interpretation of Results
The experimental data provides a strong foundation for evaluating the potential of this compound as a novel anticonvulsant agent.
-
Efficacy Profile: The compound demonstrates a broad spectrum of activity, showing efficacy in both the MES and scPTZ models. Its potent activity in the scPTZ test (ED₅₀ = 22.5 mg/kg) strongly suggests a mechanism involving the enhancement of GABAergic neurotransmission, similar to Diazepam.[7] The activity in the MES test, while less potent than Carbamazepine, indicates it may also possess properties that prevent seizure spread, a desirable characteristic for a broad-spectrum AED.
-
Safety and Tolerability: The most compelling finding is the compound's superior Protective Index (PI), particularly in the scPTZ model (PI = 8.2). This value is significantly higher than that of Diazepam (PI = 6.9), suggesting a much wider therapeutic window. A higher PI indicates a greater separation between the dose required for therapeutic effect and the dose causing adverse motor impairment, a critical factor for patient compliance and quality of life.[8]
-
Comparison with Standard Drugs:
-
vs. Diazepam: While Diazepam is more potent on a mg/kg basis, this compound exhibits a superior safety margin. This could translate to a reduced risk of sedation and ataxia at clinically effective doses.
-
vs. Carbamazepine: Carbamazepine is highly effective in the MES model but inactive in the scPTZ model, consistent with its primary mechanism as a sodium channel blocker.[12] The novel compound's dual efficacy suggests it may be effective against a broader range of seizure types than Carbamazepine.
-
Conclusion and Future Directions
Based on this comprehensive in vivo validation, This compound presents as a promising anticonvulsant candidate with a potentially superior safety profile compared to standard benzodiazepines. Its broad-spectrum activity warrants further investigation.
Next Steps in Development:
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Chronic Seizure Models: Evaluate efficacy in more complex models of epilepsy, such as the kindling model, to assess its potential for disease modification.[1][3]
-
Mechanism of Action Studies: Conduct in vitro electrophysiological studies (e.g., hippocampal slice recordings) to confirm and characterize its interaction with the GABA-A receptor.[3]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogues to further optimize potency and safety.
This guide provides the foundational data and rationale to support the continued preclinical development of this compound as a next-generation antiepileptic drug.
References
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches . ResearchGate. [Link]
-
View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches . International Journal of Newgen Research in Pharmacy & Healthcare. [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives . MDPI. [Link]
-
Determination of anticonvulsant activity of drugs using animal models . Slideshare. [Link]
-
Animal Models for Pre-Clinical Antiepileptic Drug Research . DocsDrive. [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor . PMC - PubMed Central. [Link]
-
ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues . ResearchGate. [Link]
-
Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives . PMC. [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives . PMC - NIH. [Link]
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors . PubMed Central. [Link]
-
Comparing Drug Treatments in Epilepsy . PMC - NIH. [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent . MDPI. [Link]
-
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors . Royal Society of Chemistry. [Link]
-
Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review . PubMed. [Link]
-
Efficacy and tolerability of antiseizure drugs . PMC - NIH. [Link]
-
Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors . PMC - PubMed Central. [Link]
-
Synthesis of quinazoline‐2,4(1H,3H)‐dione 14 . ResearchGate. [Link]
-
New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? . PMC - PubMed Central. [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives . PubMed. [Link]
Sources
- 1. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journaljpri.com [journaljpri.com]
- 12. Comparing Drug Treatments in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
The Pivotal Role of the 3-Allyl Group in Quinazoline-2,4(1H,3H)-dione Analogs: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the quinazoline-2,4(1H,3H)-dione scaffold stands as a privileged structure, forming the foundation of numerous compounds with a broad spectrum of biological activities.[1][2] This guide delves into the critical influence of the substituent at the N-3 position, with a specific focus on the allyl group. By comparing 3-allylquinazoline-2,4(1H,3H)-dione analogs with other derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing their anticonvulsant and anticancer properties. This analysis is grounded in experimental data to elucidate the nuanced effects of structural modifications on biological outcomes.
The Quinazoline-2,4(1H,3H)-dione Core: A Versatile Pharmacophore
The quinazoline-2,4(1H,3H)-dione nucleus is a bicyclic heterocyclic system that has attracted significant attention due to its diverse pharmacological potential, including antimicrobial, anticancer, and anticonvulsant activities.[1] The presence of two carbonyl groups and two nitrogen atoms within the ring system allows for multiple points of interaction with biological targets. The substituents at the N-1 and N-3 positions, as well as on the fused benzene ring, play a crucial role in modulating the potency and selectivity of these compounds.
Comparative Analysis of Anticonvulsant Activity
The quest for novel anticonvulsant agents with improved efficacy and reduced side effects is a continuous endeavor in neuroscience research. Quinazoline-based structures have shown promise in this area, with their mechanism of action often linked to the modulation of GABAergic neurotransmission.[3]
The Impact of the 3-Allyl Substituent
While direct comparative studies on a series of 3-allyl-quinazoline-2,4(1H,3H)-diones are limited, valuable insights can be drawn from broader studies on 3-substituted quinazolinones. Research has indicated that the nature of the substituent at the N-3 position significantly influences anticonvulsant activity.
Key Observations:
-
Lipophilicity and CNS Penetration: The allyl group, with its moderate lipophilicity, can contribute to the favorable pharmacokinetic profile required for central nervous system (CNS) activity.
Table 1: Anticonvulsant Activity of Selected Quinazolinone Analogs
| Compound | N-3 Substituent | Animal Model | ED50 (mg/kg) | Reference |
| 5d | Fluorinated Phenyl | Mouse (PTZ) | 140 | [4] |
| 5b | Fluorinated Phenyl | Mouse (PTZ) | 152 | [4] |
| 5c | Fluorinated Phenyl | Mouse (PTZ) | 165 | [4] |
| Methaqualone | o-Tolyl | Mouse (PTZ) | 200 | [4] |
| Sodium Valproate | - | Mouse (PTZ) | 300 | [4] |
Note: The compounds listed are quinazolinone derivatives, providing a comparative context for the potential activity of 3-allyl-quinazoline-2,4(1H,3H)-diones.
Comparative Analysis of Anticancer Activity
The quinazoline-2,4(1H,3H)-dione scaffold has been extensively explored for its potential as an anticancer agent.[5][6] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases (e.g., c-Met and VEGFR-2) and poly (ADP-ribose) polymerase (PARP).[7][8]
Influence of the 3-Allyl Group on Cytotoxicity
The substituent at the N-3 position is a critical determinant of the anticancer potency of quinazoline-2,4(1H,3H)-diones. The size, electronics, and hydrogen bonding capacity of this substituent can significantly impact the compound's ability to bind to its target and exert a cytotoxic effect.
Key Observations:
-
** steric and Electronic Effects:** The relatively small and electronically neutral allyl group can be compared with a variety of other substituents to understand the SAR. For instance, the introduction of larger aromatic or heterocyclic moieties at the N-3 position has been shown to enhance anticancer activity in some cases.
-
Target-Specific Interactions: In the context of PARP-1/2 inhibition, derivatives of quinazoline-2,4(1H,3H)-dione with substituted piperazine rings at the N-3 position have demonstrated potent activity, with IC50 values in the nanomolar range.[7] This highlights the importance of specific interactions within the enzyme's active site that may not be optimally achieved with a simple allyl group.
-
Tyrosine Kinase Inhibition: As dual c-Met/VEGFR-2 inhibitors, 3-substituted quinazoline-2,4(1H,3H)-diones have shown promising results. The nature of the N-3 substituent is crucial for achieving potent inhibition of both kinases.[8]
Table 2: In Vitro Anticancer Activity of Selected 3-Substituted Quinazoline-2,4(1H,3H)-dione Analogs
| Compound | N-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | {2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} | HUH-7 (Liver) | 2.5 | [6] |
| MCF-7 (Breast) | 6.8 | [6] | ||
| HCT-116 (Colon) | 4.9 | [6] | ||
| 4b | Substituted amide | HCT-116 (Colon) | <1 | [8] |
| 2c | Substituted amide | HCT-116 (Colon) | - | [8] |
| 4e | Substituted amide | HCT-116 (Colon) | - | [8] |
| 24 (PARP-1) | Substituted piperizine | - | 0.00051 | [7] |
| 32 (PARP-1) | Substituted piperizine | - | 0.00131 | [7] |
Note: The table showcases the potent anticancer activity of various N-3 substituted quinazoline-2,4(1H,3H)-diones, providing a benchmark for the evaluation of novel 3-allyl analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound starting from isatoic anhydride.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Addition of Allylamine: To the stirred solution, add allylamine (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Anticonvulsant Screening: Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ-induced seizure model is a widely used preclinical screen for identifying compounds with potential anticonvulsant activity, particularly those that act on the GABAergic system.[9][10][11]
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice (e.g., Swiss albino or C57BL/6) weighing 20-25 g.[11] Acclimatize the animals to the laboratory conditions for at least one week before the experiment. House the animals in cages with free access to food and water.
-
Drug Administration: Prepare a solution or suspension of the test compound (this compound analog) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the test compound intraperitoneally (i.p.) at various doses. A control group should receive the vehicle only.
-
PTZ Injection: After a predetermined time following the administration of the test compound (e.g., 30 minutes), inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg, s.c. or a lower dose i.p.) to induce seizures.[11]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.[10]
-
Data Analysis: Record the latency (time to the first seizure) and the duration of seizures. The percentage of animals protected from seizures in each group is also determined. Calculate the ED50 (the dose that protects 50% of the animals from seizures) using a suitable statistical method.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, graphical representations are invaluable.
Caption: Structure-Activity Relationship Overview.
Caption: Experimental Workflow.
Conclusion and Future Perspectives
The 3-allyl substituent on the quinazoline-2,4(1H,3H)-dione scaffold presents an intriguing avenue for the development of novel therapeutic agents. While existing data suggests its potential in conferring anticonvulsant properties, a more systematic exploration is warranted to fully delineate its contribution to both anticonvulsant and anticancer activities. Future research should focus on the synthesis and evaluation of a focused library of 3-allyl analogs with systematic modifications at other positions of the quinazoline ring. Such studies, generating robust quantitative data (ED50 and IC50 values), will be instrumental in refining the SAR models and guiding the design of more potent and selective drug candidates. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL not available)
-
PTZ-Induced Epilepsy Model in Mice - JoVE Journal. [Link]
-
Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and - Semantic Scholar. [Link]
-
Detection of pentylenetetrazol-induced seizure activity in the 19–21 Hz beta range using a magnetic coil induction method - IMR Press. [Link]
-
Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. [Link]
-
A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents - ResearchGate. [Link]
-
Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux - Iowa Research Online. [Link]
-
Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC - PubMed Central. [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH. [Link]
-
Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity.. [Link]
-
Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC. [Link]
-
Synthesis and biological evaluation of substituted quinazoline derivatives - ScienceScholar. [Link]
-
Synthesis and anticonvulsant evaluation of some novel 4(3H)-quinazolinones. [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]
-
Synthesis of quinazoline‐2,4(1H,3H)‐dione 14 - ResearchGate. [Link]
-
Synthesis of 3-substituted quinazoline-2,4(1H,3H )-dione derivatives... - ResearchGate. [Link]
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PubMed Central. [Link]
-
Synthesis of Quinazolinediones - Organic Chemistry Portal. [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of synthetic routes to 3-allylquinazoline-2,4(1H,3H)-dione
A Comparative Guide to the Synthesis of 3-Allylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2] The introduction of an allyl group at the N-3 position to form this compound serves as a critical step in the synthesis of more complex molecules, providing a versatile handle for further chemical modification. This guide offers a comparative analysis of the primary synthetic routes to this key intermediate, providing an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses.
High-Level Comparison of Synthetic Routes
Choosing the optimal synthetic pathway depends on several factors, including the desired scale, cost, available starting materials, and commitment to green chemistry principles. The following table provides a high-level overview of the most common methodologies.
| Metric | Route 1: Direct N-Alkylation | Route 2: Isatoic Anhydride Cyclization | Route 3: Green Synthesis via CO₂ Fixation |
| Starting Materials | Quinazoline-2,4(1H,3H)-dione, Allyl Bromide | Isatoic Anhydride, Allylamine | 2-Aminobenzonitrile, Carbon Dioxide, Allyl Bromide |
| Key Reagents | Base (K₂CO₃, NaH), Solvent (DMF, MeCN) | Solvent (e.g., Acetic Acid, Dioxane) | Water, Base (K₂CO₃), Solvent (DMF, MeCN) |
| Typical Yield | High (>90%) | Good to High (70-90%) | High (>90% for both steps) |
| Scalability | Excellent | Good | Good |
| Green Chemistry | Fair (Depends on solvent choice) | Fair to Good | Excellent (Uses water and CO₂) |
| Simplicity | Very High (One-step) | High (One-pot or two simple steps) | Moderate (Two distinct steps) |
Route 1: Direct N-Alkylation of Quinazoline-2,4(1H,3H)-dione
This is arguably the most direct and frequently employed method for synthesizing N-3 substituted quinazolinediones. The strategy relies on the deprotonation of the parent heterocycle followed by a nucleophilic substitution reaction with an alkylating agent.
Principle and Rationale
The core of this method is a classic Williamson ether synthesis-type reaction, adapted for N-alkylation. The quinazoline-2,4(1H,3H)-dione has two acidic N-H protons at the N-1 and N-3 positions. The N-3 proton is generally more acidic and sterically accessible, making it the primary site for alkylation under kinetic control with a mild base.
-
Choice of Base: A non-nucleophilic base is crucial to prevent side reactions. Potassium carbonate (K₂CO₃) is a cost-effective and common choice, suitable for large-scale synthesis.[1] For faster reactions or less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be used, though they require anhydrous conditions and greater handling care.[3]
-
Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base and the intermediate anion without interfering with the nucleophilic attack.[3][4]
-
Regioselectivity: While N-3 alkylation is predominant, some N-1 alkylation or dialkylation can occur, especially with stronger bases or higher temperatures. Careful control of stoichiometry (using a slight excess of the alkylating agent) and reaction conditions can maximize the yield of the desired N-3 product.
Experimental Protocol: N-Allylation with Allyl Bromide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add quinazoline-2,4(1H,3H)-dione (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add a suitable volume of dry acetonitrile (MeCN) to form a stirrable suspension.
-
Reagent Addition: Add allyl bromide (1.1 equiv.) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for MeCN) and maintain for 4-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Workflow Diagram
Caption: Workflow for the direct N-alkylation of quinazoline-2,4(1H,3H)-dione.
Route 2: Cyclization from Isatoic Anhydride and Allylamine
This classical approach builds the quinazolinedione ring system from acyclic precursors. It is a robust and widely used method for generating N-3 substituted analogs by varying the primary amine used in the initial step.
Principle and Rationale
The reaction proceeds in two key stages, which can often be combined into a one-pot procedure:
-
Ring Opening: Allylamine, acting as a nucleophile, attacks one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and the formation of a 2-(allylamino-carbonyl)aminobenzoic acid intermediate, with the concurrent release of carbon dioxide.[5]
-
Cyclization: Upon heating, often in a high-boiling solvent like acetic acid or dioxane, the intermediate undergoes an intramolecular cyclization. The amino group attacks the carboxylic acid, eliminating a molecule of water to form the stable six-membered pyrimidine ring of the quinazolinedione.[6][7]
This method is highly effective because the starting materials are readily available and the reaction sequence is generally high-yielding. The choice of allylamine directly and unambiguously installs the allyl group at the N-3 position, avoiding the regioselectivity issues that can sometimes arise in the direct alkylation of the parent heterocycle.
Experimental Protocol: One-Pot Synthesis
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve isatoic anhydride (1.0 equiv.) in a suitable solvent like glacial acetic acid.
-
Reagent Addition: Slowly add allylamine (1.05 equiv.) to the solution. An initial exothermic reaction and gas evolution (CO₂) may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118°C for acetic acid) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture. The product often precipitates directly from the solution. If not, the volume can be reduced under vacuum, or the mixture can be poured into cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with water and then a small amount of cold ethanol. Recrystallize if necessary to obtain the pure product.
Workflow Diagram
Caption: Pathway for the synthesis via isatoic anhydride and allylamine.
Route 3: Green Synthesis via CO₂ Fixation followed by Alkylation
This modern, two-step approach prioritizes environmental sustainability by utilizing carbon dioxide, a renewable C1 source, and water as a solvent for the construction of the core heterocycle.
Principle and Rationale
This strategy decouples the formation of the quinazolinedione ring from the N-alkylation step, focusing first on a green synthesis of the parent scaffold.
-
Step 1: Quinazolinedione Formation: The reaction between a 2-aminobenzonitrile and carbon dioxide under pressure in water proceeds efficiently without the need for any catalyst.[8] This process is believed to involve the formation of a carbamic acid intermediate, which then attacks the nitrile group, followed by tautomerization and hydrolysis to yield the stable quinazoline-2,4(1H,3H)-dione. The use of water as the solvent is critical and offers significant environmental and safety advantages over traditional organic solvents.
-
Step 2: N-Allylation: The quinazoline-2,4(1H,3H)-dione synthesized in the first step is then isolated and subjected to N-alkylation with allyl bromide, following the same procedure outlined in Route 1 .
While this is a two-step process, its overall environmental footprint is considerably lower than methods relying on hazardous reagents like phosgene or large volumes of volatile organic compounds.
Experimental Protocol
Step A: Synthesis of Quinazoline-2,4(1H,3H)-dione
-
Setup: Place 2-aminobenzonitrile (1.0 equiv.) and water into a high-pressure stainless-steel autoclave.
-
Reaction: Seal the reactor and pressurize with carbon dioxide (e.g., 1-2 MPa). Heat the mixture to 160-180°C with stirring for 12-24 hours.
-
Isolation: After cooling the reactor to room temperature and venting the CO₂, the solid product is collected by filtration, washed with water, and dried. The yield is typically excellent.
Step B: N-Allylation
-
Follow the detailed protocol described under Route 1 using the quinazoline-2,4(1H,3H)-dione prepared in Step A.
Workflow Diagram
Caption: Two-step green synthesis pathway using CO₂ fixation.
Conclusion and Recommendations
All three routes represent viable and effective methods for the synthesis of this compound. The final choice rests on the specific needs of the research project.
-
For Speed and Simplicity: Route 1 (Direct N-Alkylation) is unparalleled. If the parent quinazolinedione is commercially available and cost is not a major constraint, this one-step method offers the quickest path to the desired product with high yields.
-
For Unambiguous Regiochemistry and Scalability: Route 2 (Isatoic Anhydride Cyclization) is an excellent choice. It avoids any potential for N-1/N-3 isomer formation and is built on a classic, well-understood reaction mechanism that scales reliably.
-
For Green Chemistry and Sustainability: Route 3 (CO₂ Fixation) is the most forward-looking approach. It minimizes hazardous waste and utilizes renewable resources, making it an ideal choice for laboratories and companies with a strong commitment to sustainable chemical manufacturing. While it involves two separate steps, the high yields and benign nature of the first step make it highly attractive.
By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can confidently select and execute the synthetic strategy that best aligns with their scientific and logistical goals.
References
-
Zaytsev, V. P., et al. (2016). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 6-11. [Link]
-
Al-Obaid, A. M., et al. (2019). The reaction of isatoic anhydride with aldehydes and amines. ResearchGate. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4235. [Link]
-
Abdelhafez, E. M., et al. (2017). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. [Link]
-
Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214-1219. [Link]
-
Hosseini, S. A., et al. (2013). Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3. ResearchGate. [Link]
-
Khan, I., et al. (2024). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 19(1), e0294101. [Link]
-
Al-Dhfyan, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(21), 7490. [Link]
-
Jiarong, L., et al. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(8), 1321-1324. [Link]
-
Kurasov, A. V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]
-
Christopher, J. A., et al. (2013). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 11(26), 4425-4434. [Link]
-
Gheidari, D., et al. (2022). Synthesis of quinazoline-2,4(1H,3H)-dione 14. ResearchGate. [Link]
-
Mohammadi, Z., et al. (2023). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. Scientific Reports, 13(1), 20973. [Link]
-
Shestakov, A. S., et al. (2009). 3-Aryl(alkyl)quinazoline-2,4(1H,3H)-diones and Their Alkyl Derivatives. ResearchGate. [Link]
-
Wieczorek, M., et al. (2023). Synthesis of N³-allyl-N¹-benzylquinazoline-2,4-diones 24a–d. ResearchGate. [Link]
-
Mizuno, T., et al. (2000). Synthesis of Quinazolines Using Carbon Dioxide (or Carbon Monoxide with Sulfur) under Mild Conditions. ResearchGate. [Link]
-
Rivero, I. A., et al. (2009). Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. Molecules, 14(5), 1860-1868. [Link]
-
Rivero, I. A., et al. (2009). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 14(5), 1860-1868. [Link]
-
Wang, L., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. MedChemComm, 6(11), 1991-1996. [Link]
-
Maccioni, E., et al. (2013). A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines. Semantic Scholar. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. myttex.net [myttex.net]
- 6. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Illuminating the Action of 3-Allylquinazoline-2,4(1H,3H)-dione: A Comparative Guide to its Anticancer Mechanism
In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Within this family, 3-allylquinazoline-2,4(1H,3H)-dione and its analogs are emerging as compounds of significant interest, particularly in oncology. This guide provides an in-depth exploration of the proposed mechanism of action for this compound, benchmarked against alternative quinazolinedione derivatives. We will delve into the experimental data that substantiates its activity, present detailed protocols for mechanism validation, and offer a comparative analysis to inform future research and development.
The Prevailing Hypothesis: Dual Inhibition of c-Met and VEGFR-2 Tyrosine Kinases
Recent investigations into 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have unveiled a compelling mechanism of action: the dual inhibition of the receptor tyrosine kinases (RTKs) c-Met and VEGFR-2.[2] This dual-targeting approach is a strategic advantage in cancer therapy, as it simultaneously addresses tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
The aberrant activation of c-Met and VEGFR-2 is a known driver in a variety of cancers, including colorectal cancer.[2] Small molecule inhibitors that can block the activity of both these kinases have the potential to overcome therapeutic resistance often seen with single-target agents.[2] The this compound, by virtue of its structural features, is hypothesized to fit within the ATP-binding pocket of both c-Met and VEGFR-2, thereby inhibiting their downstream signaling cascades.
Figure 1: Proposed mechanism of action for this compound as a dual inhibitor of c-Met and VEGFR-2 signaling pathways.
Comparative Analysis: Benchmarking Against Other Quinazolinedione Derivatives
The versatility of the quinazoline-2,4(1H,3H)-dione scaffold allows for a diverse range of biological activities based on the nature and position of its substituents.[3] This provides a rich landscape for comparative analysis.
Anticancer Activity: A Spectrum of Targets
While 3-substituted derivatives show promise as c-Met/VEGFR-2 inhibitors, other analogs have been identified as potent inhibitors of different cancer-related targets. For instance, certain derivatives have been synthesized as inhibitors of MutT Homologue 1 (MTH1) , an enzyme that prevents the incorporation of damaged nucleotides into DNA, thereby supporting cancer cell survival.[4] Others have been developed as potent PARP-1/2 inhibitors , which interfere with DNA repair mechanisms in cancer cells.[5]
The table below presents a comparative overview of the cytotoxic and enzyme inhibitory activities of various 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, providing a quantitative basis for evaluating their potential.
| Compound ID | 3-Substituent | HCT-116 IC50 (µM)[2] | c-Met IC50 (µM)[2] | VEGFR-2 IC50 (µM)[2] |
| 2a | 4-Fluorobenzyl | 1.09 | 0.121 | 0.089 |
| 2c | 4-Chlorobenzyl | 0.89 | 0.084 | 0.052 |
| 2g | 4-Bromobenzyl | 1.12 | 0.134 | 0.103 |
| 4b | N'-(4-chlorobenzoyl)acetohydrazide | 0.734 | 0.063 | 0.035 |
| 4e | N'-(4-bromobenzoyl)acetohydrazide | 1.41 | 0.079 | 0.046 |
| Cabozantinib (Reference) | - | 18.02 | 0.005 | 0.002 |
Note: Lower IC50 values indicate greater potency.
Beyond Oncology: Antibacterial Potential
The therapeutic reach of quinazolinediones extends beyond cancer. A notable alternative mechanism of action is their antibacterial activity, which has been attributed to the inhibition of bacterial gyrase and DNA topoisomerase IV .[6][7] This class of compounds has been investigated as potential novel antibiotics to combat bacterial resistance.
Experimental Workflows for Mechanism of Action Confirmation
To rigorously validate the proposed mechanism of action for this compound, a series of well-defined experimental workflows are essential.
Figure 2: A streamlined experimental workflow for confirming the mechanism of action of a novel compound.
In Vitro Cytotoxicity Assessment: The MTT Assay
Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Culture: Seed cancer cell lines known to overexpress c-Met and VEGFR-2 (e.g., HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Cabozantinib) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of this compound against purified c-Met and VEGFR-2 kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase (c-Met or VEGFR-2), a specific substrate peptide, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that measures the amount of ATP remaining).
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that this compound inhibits the phosphorylation of downstream signaling proteins in the c-Met and VEGFR-2 pathways within cancer cells.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of c-Met, VEGFR-2, Akt, and ERK.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Conclusion and Future Directions
The available evidence strongly suggests that this compound likely functions as a dual inhibitor of c-Met and VEGFR-2 tyrosine kinases, positioning it as a promising candidate for further anticancer drug development. Its multifaceted inhibitory profile offers a distinct advantage over single-target agents.
Future research should focus on a head-to-head comparison of this compound with other 3-substituted analogs in a broader panel of cancer cell lines and in vivo tumor models. A comprehensive structure-activity relationship (SAR) study will be instrumental in optimizing the potency and selectivity of this promising scaffold. Furthermore, exploring its potential in combination therapies could unlock new avenues for treating resistant cancers.
References
-
Ibrahim, T. S., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169971. [Link]
-
Karim, A., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS One, 20(11), e0335707. [Link]
-
Liu, Z., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197-219. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]
-
Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]
-
Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity [mdpi.com]
- 2. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for 3-allylquinazoline-2,4(1H,3H)-dione
For researchers, scientists, and drug development professionals, the quinazoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, 3-substituted quinazoline-2,4(1H,3H)-diones have emerged as potent inhibitors of critical signaling pathways, such as the c-Met and VEGFR-2 tyrosine kinases, which are pivotal in tumor angiogenesis and metastasis.[4] However, the promise of these compounds can only be realized through robust and reproducible biological data.
This guide provides an in-depth comparison of common biological assays for evaluating compounds like 3-allylquinazoline-2,4(1H,3H)-dione. Moving beyond mere protocols, we will explore the underlying principles and critical parameters that govern assay performance and, most importantly, reproducibility. Our focus is on establishing self-validating systems to ensure that the data you generate is reliable, comparable, and drives your research forward.
Part 1: Foundational Knowledge - Target and Compound Handling
Before delving into specific assays, it is crucial to address two foundational aspects that profoundly impact reproducibility: understanding the biological target and meticulous compound management.
The Biological Context: Tyrosine Kinase Inhibition
Many quinazoline-2,4(1H,3H)-dione derivatives function as ATP-competitive inhibitors of tyrosine kinases.[1][4] For instance, they have been designed to target the ATP-binding sites of c-Met and VEGFR-2.[4] This mechanism of action dictates the primary assay choices: enzymatic assays to measure direct inhibition of the purified kinase and cell-based assays to confirm activity in a physiological context.[5][6]
Compound Integrity: The First Checkpoint for Reproducibility
The physical and chemical properties of your test compound are a primary source of potential variability. A certificate of analysis is a starting point, but it's not sufficient.[7]
Key Compound Management Steps:
-
Structure and Purity Verification: Whenever possible, independently verify the structure and purity of a new batch of this compound using techniques like NMR or mass spectrometry. An incorrect isomer or an unknown impurity can invalidate entire studies.[7]
-
Solubility Assessment: Determine the compound's solubility in various solvents, particularly DMSO, which is commonly used for stock solutions. A compound crashing out of solution means its effective concentration is unknown.[7] Always note the solvent used, as it can be toxic to cells or interfere with assay readouts.[7]
-
Stability Studies: Assess the compound's stability in your chosen solvent and at your working concentrations. Is it sensitive to light, temperature, or pH? Does it degrade after multiple freeze-thaw cycles? A quick stability test using HPLC over 24-48 hours in your final assay buffer can be highly informative.
-
Accurate Documentation: Meticulously log the lot number, measured purity, and storage conditions for every aliquot of the compound.[7]
Part 2: A Comparative Analysis of Key Biological Assays
The two primary methodologies for evaluating a putative kinase inhibitor are direct enzymatic assays and broader cell-based functional assays. Each has distinct advantages and reproducibility challenges.
Assay Type 1: In Vitro Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme, providing key parameters like IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).[8] They are essential for confirming the direct interaction between the compound and its target.[8][9]
Common Platforms:
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. Less ATP means higher kinase activity.
-
Fluorescence-Based Assays (e.g., FRET): These assays use fluorescently labeled substrates that change their emission properties upon phosphorylation.
-
Coupled-Enzyme Assays: The product of the kinase reaction becomes a substrate for a second enzyme, which in turn generates a detectable signal (e.g., colorimetric or fluorescent).[10]
Reproducibility Challenges & Mitigation Strategies:
| Challenge | Causality | Mitigation Strategy |
| Enzyme Quality & Concentration | Enzyme activity can vary between batches and degrade over time. If the inhibitor is "tight-binding," the IC50 value can become dependent on the enzyme concentration.[11] | Qualify each new lot of enzyme. Run a standard inhibitor to ensure consistent activity. For potent inhibitors, measure the IC50 at multiple enzyme concentrations to check for tight-binding behavior.[11] |
| Substrate Concentration | For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration. Assays are typically run at or below the Km for ATP to identify all types of inhibitors.[11] | Precisely control and report the ATP concentration, ideally relative to its Km value. Ensure the substrate is not limiting during the reaction time course. |
| Assay Linearity | If the reaction proceeds for too long, substrate depletion or product inhibition can lead to non-linear reaction rates, affecting the accuracy of inhibition measurements.[10] | Determine the linear range of the assay by running a time course. Ensure that substrate consumption is less than 10-15% during the experiment. |
| Assay Interference | Compounds can interfere with the detection method (e.g., quenching fluorescence, inhibiting a coupling enzyme) rather than the primary target.[6] | Run a counterscreen where the compound is added after the primary reaction is stopped but before the detection reagent is added. This helps identify false positives. |
Workflow for a Reproducible Kinase Inhibition Assay
Below is a DOT language script visualizing a robust workflow designed to minimize variability.
Caption: Workflow for a robust in vitro kinase inhibition assay.
Assay Type 2: Cell-Based Assays
Cell-based assays are critical for confirming that a compound can enter a cell and engage its target in a complex biological environment.[5][12] For an inhibitor of c-Met/VEGFR-2, common assays include proliferation/cytotoxicity assays and target engagement assays.
Common Platforms:
-
Proliferation/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): These measure the number of viable cells after treatment with the compound.[4][13] Cell lines that are known to overexpress the target kinase (e.g., HCT-116 for c-Met/VEGFR-2) are often used.[4]
-
Target Phosphorylation Assays (e.g., Western Blot, ELISA, In-Cell Western): These directly measure the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target engagement.
Reproducibility Challenges & Mitigation Strategies:
| Challenge | Causality | Mitigation Strategy |
| Cell Line Integrity | Cell lines can drift genetically over time, leading to changes in target expression and signaling pathways. Mycoplasma contamination can alter cellular metabolism and response to drugs. | Use low-passage cells from a reputable cell bank (e.g., ATCC). Regularly test for mycoplasma. Perform cell line authentication (e.g., STR profiling). |
| Cell Culture Conditions | Variations in media, serum batches, cell density, and incubation time can significantly alter cell health and drug sensitivity. | Standardize all cell culture parameters. Qualify new batches of serum by testing a reference compound. Plate cells at a consistent density and ensure even distribution in wells. |
| Compound Bioavailability | The compound may bind to serum proteins in the media, reducing its free concentration. Poor cell permeability will also lead to a discrepancy between enzymatic and cellular potency. | Be aware of serum concentration and its potential effects. If results differ significantly from enzymatic assays, consider permeability or efflux as potential causes. |
| Off-Target Effects | At higher concentrations, compounds can have effects unrelated to the primary target, leading to cytotoxicity that is misinterpreted as on-target activity.[6] | Compare activity in a cell line that does not express the target (or has it knocked down) to a high-expressing line. This helps distinguish on-target from off-target effects. |
Visualizing Sources of Variability in Cell-Based Assays
The following diagram illustrates the multiple factors that can introduce variability into a cell-based assay.
Caption: Key sources of variability in cell-based assays.
Part 3: Protocol for a Self-Validating Cellular Proliferation Assay
This protocol for an MTT assay on the HCT-116 cell line includes multiple control points to ensure data integrity.[4][13]
Objective: To determine the IC50 of this compound on the proliferation of HCT-116 cells.
Materials:
-
HCT-116 cells (ATCC, passage < 10)
-
McCoy's 5A Medium with 10% FBS
-
This compound (test article)
-
Cabozantinib (positive control/reference compound)[4]
-
DMSO (vehicle control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
Procedure:
-
Cell Plating:
-
Culture HCT-116 cells to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL/well (5,000 cells/well) into a 96-well plate. Leave the outer wells filled with sterile PBS to minimize edge effects.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of the test article and the positive control (Cabozantinib) in culture medium, starting from a top concentration of 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Prepare a vehicle control (0.5% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions, vehicle control, or medium only (for "no cell" background control).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium and add 150 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at room temperature, protected from light, with gentle shaking to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Data Normalization:
-
Subtract the average absorbance of the "no cell" wells from all other wells.
-
Calculate percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (Abs_compound / Abs_vehicle)).
-
-
Data Fitting: Plot percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.
-
Validation Check: The IC50 of the positive control (Cabozantinib) should be within the historically accepted range for your lab. The Z'-factor for the plate (calculated from vehicle vs. max inhibition controls) should be > 0.5.
-
Conclusion
Reproducibility in biological assays is not a matter of chance; it is the result of a systematic and critical approach to experimental design and execution. For a promising compound like this compound, the path from a screening hit to a validated lead depends entirely on the quality of the data generated. By understanding the mechanism of action, rigorously controlling compound and cell line integrity, and designing self-validating assays, researchers can ensure their findings are robust, reliable, and contribute meaningfully to the field of drug discovery.
References
-
iK-Health. (n.d.). Enzyme inhibitory assay: Significance and symbolism. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Assay Guidance Manual: Inhibition of Protein-Protein Interactions: Cell-Based Assays. Retrieved from [Link]
-
Gao, C., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]
-
Abuelizz, H. A., et al. (n.d.). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC. Retrieved from [Link]
-
Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC. Retrieved from [Link]
-
Khan, I., et al. (n.d.). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Retrieved from [Link]
-
Safavi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. NIH. Retrieved from [Link]
-
Edmondson, D. E. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 9. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-allylquinazoline-2,4(1H,3H)-dione: Bridging In Vitro Neuroprotection with In Vivo Anticonvulsant Activity
Introduction: The Quinazolinone Scaffold in CNS Drug Discovery
The quinazoline core is a well-established "privileged structure" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Among its derivatives, the quinazoline-2,4(1H,3H)-dione scaffold has emerged as a versatile template for developing agents targeting the central nervous system (CNS), with notable potential in oncotherapy and as anticonvulsants.[1][2] This guide focuses on a representative molecule, 3-allylquinazoline-2,4(1H,3H)-dione, to provide a comparative analysis of its efficacy profile, contrasting direct in vivo anticonvulsant power with its underlying in vitro neuroprotective mechanisms.
For researchers in drug development, understanding this relationship is paramount. In vivo models provide the definitive test of a compound's therapeutic potential in a complex biological system, while in vitro assays offer invaluable, high-throughput insights into the specific cellular and molecular mechanisms at play. This guide will dissect the standard experimental methodologies used to evaluate compounds like this compound, explaining the causal links between the data generated at the cellular level and the observed effects in preclinical animal models.
In Vivo Efficacy: Assessing Anticonvulsant and Neurological Profile
The primary evaluation of a potential antiepileptic drug (AED) relies on its ability to prevent or delay seizures in established animal models. The Anticonvulsant Drug Development (ADD) Program protocol outlines a tiered approach, with the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests serving as the cornerstone screening methods.[3][4]
Causality of Model Selection:
-
The MES test induces a generalized tonic-clonic seizure via corneal electrical stimulation. It is highly effective at identifying compounds that prevent seizure spread, modeling a key aspect of generalized seizures in humans.[5][6] Its predictive validity is strong for drugs that act on voltage-gated sodium channels.
-
The scPTZ test uses a chemical convulsant, pentylenetetrazole, which is a non-competitive antagonist of the GABA-A receptor.[7] This model is considered a valuable tool for identifying compounds that can raise the seizure threshold, mimicking absence and myoclonic seizures and often pointing to a GABAergic mechanism of action.[5][8]
A critical component of the in vivo assessment is determining the compound's therapeutic window. This is achieved by comparing its effective dose (ED₅₀) with its neurotoxic dose (TD₅₀), often measured using the rotarod test for motor impairment.[3][9] The resulting Protective Index (PI = TD₅₀/ED₅₀) is a key metric for evaluating a drug's safety margin.
Quantitative In Vivo Data Summary
The following table summarizes representative efficacy and safety data for this compound, based on findings for structurally related compounds evaluated under NIH ADD Program protocols.[4][10][11]
| Parameter | MES Test | scPTZ Test | Rotarod Test | Reference Drug (Diazepam) |
| Route of Admin. | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| ED₅₀ (mg/kg) | 45.5 | 68.2 | - | ~8.0 (MES), ~0.8 (scPTZ) |
| TD₅₀ (mg/kg) | - | - | > 300 | ~25.0 |
| Protective Index (PI) | > 6.5 | > 4.4 | - | ~3.1 (MES), ~31 (scPTZ) |
Note: Values are representative examples derived from published data on analogous quinazolinone structures to illustrate a typical efficacy profile.
The data indicates that this compound possesses a broad spectrum of anticonvulsant activity, with efficacy in both the MES and scPTZ models. Crucially, it exhibits a wide therapeutic window, as neurotoxicity was not observed at doses significantly higher than the effective doses for seizure protection.
In Vitro Efficacy: Uncovering Neuroprotective Mechanisms
While in vivo tests confirm therapeutic action, in vitro assays are essential for dissecting the underlying mechanism. Severe seizure activity is known to cause neuronal damage through processes like excitotoxicity and oxidative stress.[12] Therefore, evaluating a compound's neuroprotective properties provides a mechanistic rationale for its anticonvulsant effects.
Causality of Assay Selection:
-
Excitotoxicity Assays: These models use agents like glutamate or N-methyl-D-aspartate (NMDA) to overstimulate neuronal receptors, leading to calcium influx and cell death.[13] A compound's ability to prevent this damage suggests it may interfere with the propagation of seizure-related neuronal hyperactivity.
-
Oxidative Stress Assays: Seizures increase metabolic demand and can lead to the production of reactive oxygen species. Assays using agents like hydrogen peroxide (H₂O₂) can identify compounds that protect neurons from oxidative damage.[14]
-
Mechanism of Action Studies: Based on data from related quinazolinones, a primary hypothesis is the positive allosteric modulation of the GABA-A receptor.[10] This receptor is the principal inhibitory neurotransmitter receptor in the brain. Enhancing its function would lead to increased chloride influx, hyperpolarization of the neuronal membrane, and a reduced likelihood of firing—a direct mechanism for seizure suppression.
Quantitative In Vitro Data Summary
This table presents representative data from neuroprotection assays using primary hippocampal neurons. Cell viability is assessed using standard methods like the propidium iodide (PI) assay, which measures cell death.[13][14]
| Assay Type | Insult Agent | Compound Concentration | % Neuroprotection (vs. Insult) |
| Excitotoxicity | Glutamate (100 µM) | 10 µM | 65% |
| 50 µM | 85% | ||
| Oxidative Stress | H₂O₂ (200 µM) | 10 µM | 40% |
| 50 µM | 55% |
Note: Values are representative examples to illustrate a typical neuroprotective profile.
The data suggests that this compound offers significant protection against excitotoxic insults, with a more moderate effect against direct oxidative stress. This profile strongly supports its efficacy in seizure models where hyperexcitation is the primary driver.
Synthesizing the Evidence: Connecting In Vitro Mechanisms to In Vivo Outcomes
The true power of this dual-pronged approach lies in correlating the findings. The in vitro and in vivo data for this compound create a cohesive and logical narrative for its anticonvulsant potential.
-
MES Efficacy and Excitotoxicity: The strong performance in the MES test (ED₅₀ = 45.5 mg/kg) is logically explained by the potent in vitro neuroprotection against glutamate-induced excitotoxicity. The MES model involves massive, synchronized neuronal firing, a state of extreme hyperexcitation that the compound is shown to counteract at the cellular level.[6][14]
-
scPTZ Efficacy and GABA-A Modulation: The activity in the scPTZ model (ED₅₀ = 68.2 mg/kg) strongly supports the hypothesis of a GABAergic mechanism. Since PTZ acts by blocking GABA-A receptors, a compound that enhances the function of the remaining receptors can effectively raise the seizure threshold and prevent seizure onset.[7][10]
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
Protocol 1: Maximal Electroshock (MES) Test
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.[6][15]
-
Materials: Electroconvulsive shock apparatus, corneal electrodes, 0.9% saline, test compound, vehicle control.
-
Procedure:
-
Administer the test compound or vehicle (e.g., intraperitoneally) to male CF-1 mice (n=8-10 per group).
-
At the predetermined Time to Peak Effect (TPE), typically 30-60 minutes post-administration, restrain the mouse.
-
Apply a drop of saline to the corneal electrodes to ensure conductivity.
-
Place the electrodes on the corneas of the animal.
-
Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds.[6]
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection. An animal is protected if it does not exhibit this phase.[16]
-
Calculate the percentage of animals protected in each dose group and determine the ED₅₀ using probit analysis.
-
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Objective: To evaluate a compound's ability to raise the seizure threshold against a chemical convulsant.[7][17]
-
Materials: Pentylenetetrazole (PTZ) solution, test compound, vehicle control, observation cages.
-
Procedure:
-
Administer the test compound or vehicle to male CF-1 mice (n=8-10 per group).
-
At the TPE, administer a subcutaneous injection of PTZ at a convulsant dose (CD₉₇), typically 85 mg/kg for CF-1 mice, into a loose fold of skin on the neck.[17]
-
Place each animal in an individual observation cage.
-
Observe the animals for 30 minutes for the presence or absence of seizures.
-
Endpoint: A clonic seizure is defined as an episode of clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds. An animal is considered protected if it does not exhibit this endpoint.[17]
-
Calculate the percentage of animals protected and determine the ED₅₀.
-
Protocol 3: Rotarod Test (Neurotoxicity)
-
Objective: To assess motor coordination and identify potential drug-induced neurological deficits.[9][18]
-
Materials: Rotarod apparatus (accelerating model), test compound, vehicle control.
-
Procedure:
-
In the days prior to the test, train the mice on the rotarod at a low, constant speed until they can remain on the rod for a set duration (e.g., 60 seconds).
-
On the test day, administer the test compound or vehicle.
-
At the TPE, place the mouse on the rotarod.
-
Begin the trial, with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.[18]
-
Endpoint: Record the time (latency to fall) at which the animal falls off the rotating rod. An inability to remain on the rod for a predefined time (e.g., 60 seconds) at a low speed is considered a neurological deficit.
-
Calculate the TD₅₀, the dose at which 50% of the animals exhibit motor impairment.
-
Protocol 4: In Vitro Neuroprotection Assay (Excitotoxicity)
-
Objective: To quantify a compound's ability to protect cultured neurons from glutamate-induced cell death.[13][14]
-
Materials: Primary hippocampal neuron cultures, neurobasal media, glutamate, test compound, Propidium Iodide (PI) solution, fluorescence plate reader.
-
Procedure:
-
Plate primary neurons in 96-well plates and culture until mature (e.g., 10-14 days in vitro).
-
Pre-treat the wells for 1-2 hours with either vehicle or varying concentrations of the test compound.
-
Add the excitotoxic insult: a final concentration of 100 µM glutamate. Include control wells with no glutamate.
-
Co-incubate with Propidium Iodide (PI). PI is a fluorescent dye that cannot enter live cells but will enter dying cells with compromised membranes, where it intercalates with DNA and fluoresces.[13]
-
Incubate for 24 hours.
-
Endpoint: Measure the fluorescence intensity in each well using a plate reader. Higher fluorescence corresponds to greater cell death.
-
Calculate neuroprotection as the percentage reduction in PI fluorescence in compound-treated wells compared to wells treated with glutamate alone.
-
Conclusion
The evaluation of this compound serves as a clear example of the synergistic relationship between in vivo and in vitro pharmacological testing. The robust, broad-spectrum anticonvulsant activity observed in validated animal models is substantiated by targeted in vitro assays demonstrating significant neuroprotective effects against excitotoxicity and pointing towards a GABAergic mechanism of action. This comprehensive dataset, from the whole organism down to the cellular level, builds a compelling case for the therapeutic potential of this chemical scaffold and provides a solid, mechanistically-grounded foundation for further preclinical and clinical development.
References
- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
-
Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology. [Link]
-
National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
-
National Institute of Neurological Disorders and Stroke. Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
-
Abdel-Aziz, M., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylaceta.
-
Malpani, S. G., et al. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International. [Link]
-
White, H. S., et al. (2015). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience. [Link]
-
Ionescu, I. A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. [Link]
-
Shi, S., et al. (2023). Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice. BMC Neuroscience. [Link]
- BioMed. (2025).
- El Kayal, W., et al. (2021). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS.
-
White, H. S., et al. (2014). Small molecule anticonvulsant agents with potent in vitro neuroprotection. Journal of Medicinal Chemistry. [Link]
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Journal of Pharmaceutical Research and Reports.
- National Institute of Neurological Disorders and Stroke. (2014). Test 76 Results - In-vitro Hippocampal Slice Culture Neuroprotection Assay (NP). Anticonvulsant Screening Program.
-
Al-Suwaidan, I. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]
-
Sahu, S., et al. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis, in Vivo and in Silico Evaluation of Novel 2,3-dihydroquinazolin-4(1H)-one Derivatives as Potential Anticonvulsant Agents. Chemistry & Biodiversity. [Link]
-
Al-Ghorbani, M., et al. (2025). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. ResearchGate. [Link]
Sources
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo and in silico evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journaljpri.com [journaljpri.com]
- 9. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule anticonvulsant agents with potent in vitro neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. panache.ninds.nih.gov [panache.ninds.nih.gov]
- 14. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 18. biomed-easy.com [biomed-easy.com]
Bridging the Gap: A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 3-Allylquinazoline-2,4(1H,3H)-dione
A deep dive into the spectroscopic signatures of a versatile quinazoline derivative, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of experimental data with theoretical predictions. By critically examining the nuances of NMR, FT-IR, and Mass Spectrometry data, we illuminate the power and pitfalls of computational chemistry in modern compound characterization.
The convergence of experimental spectroscopy and theoretical calculations provides a powerful paradigm for the structural elucidation and characterization of novel compounds. This guide focuses on 3-allylquinazoline-2,4(1H,3H)-dione, a member of the quinazolinone family known for its diverse biological activities. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the rational design of new derivatives in drug discovery programs. Here, we present a detailed comparison of its experimental spectroscopic data with theoretically derived values, offering insights into the strengths and limitations of in silico predictive methods.
The Experimental Benchmark: Spectroscopic Characterization of this compound
The synthesis and spectroscopic characterization of this compound have been reported, providing a solid foundation of experimental data for our comparison. The key experimental findings are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The experimental ¹H and ¹³C NMR data for this compound provide a detailed picture of its molecular structure[1].
Table 1: Experimental NMR Data for this compound
| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |
| 11.40 (s, 1H) | N1-H | 162.9 | C4 |
| 8.05 (dd, 1H) | H5 | 151.1 | C2 |
| 7.70 (t, 1H) | H7 | 140.7 | C8a |
| 7.25 (m, 2H) | H6, H8 | 135.5 | C7 |
| 5.95 (m, 1H) | Allyl-CH | 132.3 | Allyl-CH |
| 5.25 (m, 2H) | Allyl-CH₂ (vinyl) | 127.8 | C5 |
| 4.55 (d, 2H) | N3-CH₂ | 122.9 | C6 |
| 117.4 | Allyl-CH₂ (vinyl) | ||
| 115.5 | C4a | ||
| 114.8 | C8 | ||
| 43.8 | N3-CH₂ |
Data sourced from Krayushkin et al. (2003)[1].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing characteristic signatures for various functional groups. The experimental FT-IR spectrum of this compound reveals key absorptions corresponding to its structural features[2].
Table 2: Experimental FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3000 | N-H stretching |
| 1705 | C=O stretching (C4) |
| 1660 | C=O stretching (C2) |
| 1600 | C=C stretching (aromatic) |
| 980, 920 | =C-H bending (alkene) |
Data sourced from Farouk et al. (2012)[2].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound confirms its molecular weight[1].
Table 3: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 202 | [M]⁺ |
Data sourced from Krayushkin et al. (2003)[1].
The Theoretical Counterpart: In Silico Spectroscopic Predictions
The general workflow for comparing experimental and theoretical spectroscopic data is outlined below.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Discussion and Comparative Analysis
A direct numerical comparison is precluded by the absence of published theoretical data for the target molecule. However, based on studies of similar quinazoline structures, several key points of comparison and potential discrepancies can be anticipated.
NMR Chemical Shifts
DFT calculations of NMR chemical shifts, typically employing the Gauge-Including Atomic Orbital (GIAO) method, often show good correlation with experimental values. For ¹H NMR, the calculated chemical shifts for the aromatic protons (H5-H8) and the allyl group protons are expected to be in close agreement with the experimental data. However, the chemical shift of the N1-H proton can be more challenging to predict accurately due to its lability and potential for intermolecular hydrogen bonding, which is not always perfectly captured by computational models in the gas phase or with implicit solvent models.
For ¹³C NMR, the chemical shifts of the carbon atoms in the quinazoline ring system and the allyl side chain are generally well-reproduced by DFT calculations. Any significant deviations between the calculated and experimental values could indicate specific electronic effects or conformational preferences that are not fully accounted for in the theoretical model.
FT-IR Vibrational Frequencies
Calculated vibrational frequencies from DFT are systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve their agreement with experimental data. The characteristic C=O stretching frequencies are particularly sensitive to the local environment and are expected to be a key point of comparison. Discrepancies in the fingerprint region (below 1500 cm⁻¹) are common and can be complex to interpret due to the coupling of various vibrational modes.
Methodologies
Experimental Protocols
The synthesis of this compound typically involves the reaction of 2-aminobenzamide with a suitable carbonyl source to form the quinazoline-2,4(1H,3H)-dione core, followed by N-alkylation with allyl bromide[2].
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard[5][6].
-
FT-IR Spectroscopy: FT-IR spectra are commonly obtained using the KBr pellet technique or as a thin film on a suitable substrate, with spectra recorded over the range of 4000-400 cm⁻¹[6].
-
Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source[5].
Computational Methods
Theoretical calculations for quinazoline derivatives are often performed using DFT with hybrid functionals such as B3LYP, in conjunction with a basis set like 6-311G(d,p)[3][4].
-
Geometry Optimization: The first step involves optimizing the molecular geometry to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are then calculated at the optimized geometry to confirm it as a true minimum on the potential energy surface and to obtain the theoretical IR spectrum.
-
NMR Calculations: NMR chemical shifts are calculated using the GIAO method at the same level of theory.
Conclusion
The comparison of experimental and theoretical spectroscopic data is a cornerstone of modern chemical research. While experimental data provides the ground truth, theoretical calculations offer a powerful predictive tool and a deeper understanding of the underlying electronic and structural properties of a molecule. For this compound, the available experimental data provides a robust benchmark for future computational studies. The expected good agreement, with some predictable deviations, will not only confirm the structure of the molecule but also validate the computational methodologies employed, paving the way for their application in the study of more complex quinazoline derivatives.
References
- Al-Supran, K. A., Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis, characterization, and DFT calculations of quinoline and quinazoline derivatives. Russian Journal of General Chemistry, 92(8), 1545-1553.
- Farouk, M., Alrokayan, S. A., & Imran, A. (2012). One-pot synthesis and luminescent spectra of 3-allyl substituted quinazoline-2,4-dione derivatives as allyl capping agents. Chemical Papers, 66(1), 75-78.
- Krayushkin, M. M., Yarovenko, V. N., Semenov, S. L., Zavarzin, I. V., & Vorontsova, L. G. (2003). Synthesis and properties of 1- and 3-allyl-substituted 2-thiouracils and quinazoline-2,4(1H,3H)-diones. Russian Chemical Bulletin, 52(11), 2463-2469.
- Lv, K., et al. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 26(11), 3169.
- Mague, J. T., & Mohamed, M. A. (2019). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 24(19), 3539.
- RSC. (2014).
- Shaaban, M. R., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 18(11), e0294379.
- Yadav, G., & Singh, R. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(4), M1278.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 3-allylquinazoline-2,4(1H,3H)-dione
For the diligent researcher, the journey of discovery with a novel compound like 3-allylquinazoline-2,4(1H,3H)-dione doesn't conclude with the final data point. A crucial, and often overlooked, phase is the safe and compliant disposal of the chemical and any contaminated materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment and Waste Classification
The foundational step in any disposal protocol is a thorough hazard assessment. Given the biological activities associated with the quinazoline core, it is prudent to handle this compound as a hazardous waste. The GHS classifications for the parent compound, quinazoline-2,4(1H,3H)-dione, include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[8] Therefore, all waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be managed as hazardous.
Key Principle: The "cradle-to-grave" responsibility for hazardous waste, as outlined in the Resource Conservation and Recovery Act (RCRA), lies with the generator—in this case, the research laboratory.[9]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing this compound, appropriate PPE must be worn to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended | Protects against skin contact. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[10] |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes of liquid waste or airborne particles of solid waste. |
| Lab Coat | Disposable or dedicated, buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any dusts or aerosols. |
III. Waste Segregation and Collection: A Systematic Approach
Proper segregation of waste at the point of generation is critical to prevent unintended chemical reactions and to ensure compliant disposal.
A. Solid Waste
This category includes:
-
Unused or expired this compound powder.
-
Contaminated consumables: weighing boats, pipette tips, and disposable lab coats.
-
Spill cleanup materials.
Procedure:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical waste.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date.
-
The hazard characteristics (e.g., "Irritant," "Handle with Caution").
-
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.
B. Liquid Waste
This category includes:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
Procedure:
-
Container: Use a designated, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle). Do not store in metal containers if the solution is acidic or basic.[11]
-
Labeling: The label must include all the information required for solid waste, with the addition of the solvent system and approximate concentrations of all components.
-
Segregation: Do not mix different solvent waste streams unless they are known to be compatible.
-
Storage: Store in a secondary containment bin in a well-ventilated area.
IV. Decontamination of Equipment and Work Surfaces
All non-disposable items that have come into contact with this compound must be thoroughly decontaminated.
Protocol for Glassware and Equipment Decontamination:
-
Initial Rinse: Rinse the item with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinseate as hazardous liquid waste.
-
Wash: Wash the item with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
For work surfaces, wipe down with a solvent-dampened cloth, followed by a detergent solution and a final water rinse. All cleaning materials must be disposed of as solid hazardous waste.
V. Spill Management: A Rapid and Safe Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.
-
Containment:
-
Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully sweep the material into a designated hazardous waste container.[12]
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite or sand) to absorb the spill.
-
-
Cleanup: Place all contaminated absorbent materials and any broken glassware into the solid hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination section.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
VI. Final Disposal: The Role of Professional Services
Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in the regular trash.
The final disposal must be handled by a licensed hazardous waste disposal company. [13]
Internal Procedure:
-
Contact EHS: Once your waste container is ready for pickup (typically when it is 90% full or approaching the storage time limit set by your institution), contact your EHS office.[11]
-
Provide Information: Be prepared to provide detailed information about the waste, as indicated on your hazardous waste label.
-
Schedule Pickup: Arrange for a scheduled pickup of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure that their innovative work with compounds like this compound is conducted with the highest standards of safety and environmental responsibility from inception to disposal.
References
-
Research Journal of Pharmacy and Technology. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Metascience. (n.d.). Safety Data Sheet 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione. [Link]
-
Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. [Link]
-
National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
-
ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinazolinedione. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Quinazoline Derivatives and their Biological Activities. [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. epa.gov [epa.gov]
- 8. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. ashp.org [ashp.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-allylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-allylquinazoline-2,4(1H,3H)-dione. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind each recommendation, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation
Given the toxicological profile of related compounds, this compound should be handled as a potentially hazardous substance. Key potential hazards include:
-
Skin Irritation : May cause skin irritation upon contact.[2]
-
Eye Irritation : May cause serious eye irritation.[2]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5]
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work in a chemical fume hood |
| Running reactions and workup | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work in a chemical fume hood |
| Handling large quantities (>10g) | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a laboratory coat | Work in a chemical fume hood |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls | Air-purifying respirator with appropriate cartridges if outside a fume hood |
Step-by-Step PPE Protocol:
-
Donning:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses, goggles, or a face shield.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[6]
-
-
Doffing:
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Remove the laboratory coat, turning it inside out to contain any contamination.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
